DRP1i27
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H26N6O |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C20H26N6O/c1-14-19(22-13-21-14)12-25-8-15-2-3-16(10-25)26(9-15)11-17-4-5-20(27-17)18-6-7-23-24-18/h4-7,13,15-16H,2-3,8-12H2,1H3,(H,21,22)(H,23,24)/t15-,16+/m0/s1 |
Clave InChI |
PJYHAZFCIWUKAT-JKSUJKDBSA-N |
SMILES isomérico |
CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)CC4=CC=C(O4)C5=CC=NN5 |
SMILES canónico |
CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)CC4=CC=C(O4)C5=CC=NN5 |
Origen del producto |
United States |
Foundational & Exploratory
DRP1i27: A Technical Guide to its Mechanism of Action in Mitochondrial Fission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dynamics, the continuous cycle of fission and fusion, are critical for maintaining mitochondrial health, cellular metabolism, and overall cell viability.[1] The process of mitochondrial fission, the division of a single mitochondrion into two, is primarily regulated by the dynamin-related protein 1 (Drp1), a large GTPase.[2] Drp1 is recruited from the cytosol to the outer mitochondrial membrane by adaptor proteins such as mitochondrial fission factor (Mff), Fis1, MiD49, and MiD51.[1][3] Upon recruitment, Drp1 oligomerizes, forming a ring-like structure that constricts and severs the mitochondrion in a GTP-hydrolysis-dependent manner.[2] Dysregulation of mitochondrial fission is implicated in a variety of pathologies, including neurodegenerative diseases and cardiovascular conditions, making Drp1 a compelling therapeutic target.[4][5]
DRP1i27 is a novel, drug-like small molecule inhibitor identified through in silico screening that directly targets human Drp1.[6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on mitochondrial fission through a multi-faceted mechanism that involves direct binding to Drp1 and subsequent inhibition of its enzymatic activity.
Direct Binding to the Drp1 GTPase Domain
This compound directly binds to human Drp1 isoform 3.[7][8] Molecular docking studies predict that this compound interacts with the GTPase binding domain of Drp1.[6][9] This interaction is stabilized by a series of putative polar and hydrophobic interactions.[6][9]
Key predicted interactions include:
-
Hydrogen bonds:
-
The amine group of the imidazole ring of this compound with the side chain of Gln34 of Drp1.[6][9]
-
A nitrogen atom in the diazabicyclic ring of this compound with the hydroxyl group of the side chain of Ser40 of Drp1.[6]
-
The amine group of the pyrazole ring of this compound with the side chain of Asp218 of Drp1.[6]
-
-
Hydrophobic interactions: this compound is predicted to have hydrophobic interactions with several residues within the GTPase binding domain, including Thr33, Gln34, Ser35, Ser36, Gly149, Lys216, Leu219, Asn246, Ser248, and Gln249.[8][9]
The following diagram illustrates the proposed binding of this compound to the GTPase domain of Drp1.
References
- 1. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Mitochondrial fission process 1 protein: a comprehensive review of its core roles in mitochondrial dynamics, disease, and therapeutic targets [frontiersin.org]
- 4. DRP1: At the Crossroads of Dysregulated Mitochondrial Dynamics and Altered Cell Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Drp1 provides neuroprotection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of DRP1i27: A Novel Inhibitor of Mitochondrial Fission
This document provides a comprehensive technical overview of the discovery, mechanism of action, and experimental validation of DRP1i27, a novel small molecule inhibitor of the human Dynamin-related protein 1 (Drp1). This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular intricacies of mitochondrial dynamics and the therapeutic potential of its modulation.
Introduction: The Role of Drp1 in Mitochondrial Dynamics
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, manage energy demands, and regulate processes such as cell division and apoptosis.[1] The balance between these opposing forces is critical; excessive mitochondrial fission is implicated in numerous pathophysiological conditions.[1][2] The primary regulator of mitochondrial fission is Drp1, a large GTPase that is recruited from the cytosol to the outer mitochondrial membrane to constrict and divide the organelle.[1][3] Given its central role, the inhibition of Drp1 has emerged as a promising therapeutic strategy. However, early inhibitors, such as Mdivi-1, have been reported to have off-target effects and issues with aggregation, necessitating the discovery of more specific and reliable compounds.[4][5][6]
Discovery of this compound
This compound was identified through an in silico virtual screening campaign aimed at discovering novel, drug-like inhibitors that directly target the GTPase domain of human Drp1.[3][4][5][6] This computational approach utilized the crystal structure of the Drp1 GTPase domain to screen compound libraries for molecules with a high predicted binding affinity. This compound emerged from this screening as a promising candidate for further biochemical and cellular characterization.[4][5]
Synthesis and Chemical Properties
While the specific, step-by-step synthesis protocol for this compound is not detailed in the public literature, its chemical structure and properties have been described. Molecular docking studies indicate that this compound features a diazabicyclic scaffold with an imidazole group and a pyrazole connected to a furan ring.[7] This structure is predicted to fit within the GTPase binding domain of Drp1.
-
CAS Number: 1453028-33-5[8]
-
Molecular Formula: C₁₈H₁₉N₇O
-
Molecular Weight: 365.40 g/mol
Mechanism of Action and Binding Characteristics
This compound is a potent inhibitor that directly binds to the human Drp1 isoform 3.[4][5][8] Molecular docking and binding analyses have confirmed that it interacts with the GTPase site.[7][8][9] This interaction is stabilized by putative hydrogen bonds with the side chains of key amino acid residues Gln34 and Asp218, as well as several hydrophobic interactions.[7][8][9] The direct binding of this compound to Drp1 has been unequivocally demonstrated using two independent biophysical methods: Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).[2][3][4][5]
The binding affinity and inhibitory effects of this compound have been quantified through various assays. The data confirms a direct interaction and functional inhibition of Drp1.
| Parameter | Method | Value | Reference |
| Binding Affinity | Surface Plasmon Resonance (SPR) | 286 µM | [3][8] |
| Dissociation Constant (KD) | Microscale Thermophoresis (MST) | 190 µM | [3][8] |
| GTPase Activity | In vitro GTPase Assay | Significant inhibition | [2][3][5] |
| Cellular Effect | Mitochondrial Morphology Assay | Dose-dependent increase in fused mitochondria | [3][4][8] |
| Cytoprotection | Ischemia-Reperfusion Injury Model | Significant reduction in cell death at 50 µM | [3] |
| Cytoprotection | Doxorubicin-Induced Toxicity Model | Significant reduction in LDH release | [3][5] |
Biological Effects and Therapeutic Potential
This compound has demonstrated significant biological effects in cellular models. It effectively inhibits Drp1-mediated mitochondrial fission, leading to an increase in elongated and fused mitochondrial networks.[4][8] Crucially, this effect is Drp1-dependent, as the compound has no significant effect on the mitochondrial morphology of Drp1 knock-out (KO) cells.[3][4][5]
Furthermore, this compound exhibits cytoprotective properties. In models of simulated ischemia-reperfusion injury, treatment with this compound significantly reduced cell death.[3] It also protected human iPSC-derived cardiomyocytes from doxorubicin-induced toxicity.[3][5] These findings highlight its potential as a therapeutic agent for conditions associated with excessive mitochondrial fission.
Detailed Experimental Protocols
The characterization of this compound involved several key experimental procedures.
-
Surface Plasmon Resonance (SPR): Recombinant human Drp1 isoform 3 is immobilized on a sensor chip. This compound, at varying concentrations, is flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to determine association and dissociation rates, from which the binding affinity is calculated.[2][3][5]
-
Microscale Thermophoresis (MST): Recombinant Drp1 is fluorescently labeled. The labeled protein is mixed with a serial dilution of this compound and loaded into capillaries. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent protein along this gradient is monitored. A change in the hydration shell or conformation upon ligand binding alters this thermophoretic movement, allowing for the calculation of the dissociation constant (KD).[2][3][5]
The GTPase activity of recombinant Drp1 (e.g., 0.6 µM) is assessed in the presence of liposomes containing 20% cardiolipin to stimulate assembly-dependent activity.[10]
-
Drp1 is pre-incubated with either DMSO (vehicle) or varying concentrations of this compound for 20 minutes at room temperature.
-
The reaction is initiated by adding a saturating concentration of GTP (e.g., 1 mM).
-
The reaction proceeds at 37°C for a defined period.
-
The amount of inorganic phosphate released from GTP hydrolysis is measured using a colorimetric method (e.g., malachite green assay). The reduction in phosphate release in the presence of this compound indicates inhibitory activity.
-
Cells (e.g., mouse embryonic fibroblasts, human fibroblasts) are seeded in glass-bottom dishes.
-
Cells are treated with DMSO or this compound at various concentrations (e.g., 0-50 µM) for a specified duration.
-
Mitochondria are stained with a fluorescent dye such as MitoTracker Red CMXRos.
-
Live-cell or fixed-cell imaging is performed using a fluorescence microscope.
-
The morphology of mitochondria in a large number of cells is categorized as fragmented, intermediate, or tubular/elongated. The percentage of cells exhibiting each morphology is quantified to determine the effect of the inhibitor.
For potential in vivo studies, this compound can be formulated for administration. A common protocol involves:
-
Prepare a stock solution of this compound in DMSO.
-
For a final solution, mix solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Ensure complete dissolution, using gentle heating or sonication if necessary, to achieve a clear solution with a solubility of at least 2.5 mg/mL.[8]
Conclusion
This compound represents a significant advancement in the development of specific modulators of mitochondrial dynamics. It is the first small molecule demonstrated to directly bind to human Drp1 with a confirmed mechanism of action at the GTPase domain.[4][5] Its ability to inhibit mitochondrial fission in a Drp1-dependent manner and provide cytoprotection in disease models establishes it as a valuable research tool and a promising lead compound for the development of therapeutics targeting pathologies driven by excessive mitochondrial division.
References
- 1. Discovery of Potent Allosteric DRP1 Inhibitors by Disrupting Protein–Protein Interaction with MiD49 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. a-novel-small-molecule-inhibitor-of-human-drp1 - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and characterization of selective small molecule inhibitors of the mammalian mitochondrial division dynamin, DRP1 - PMC [pmc.ncbi.nlm.nih.gov]
DRP1i27 vs. Mdivi-1: A Technical Guide to Specificity for Drp1
For Researchers, Scientists, and Drug Development Professionals
The study of mitochondrial dynamics, particularly the process of mitochondrial fission, has become a focal point in understanding numerous pathologies, from neurodegenerative diseases to cancer. Dynamin-related protein 1 (Drp1) is the master regulator of this process, making it a compelling therapeutic target. Consequently, small molecule inhibitors of Drp1 are invaluable tools for both basic research and drug development. This technical guide provides an in-depth comparison of two widely discussed Drp1 inhibitors, Mdivi-1 and DRP1i27, with a core focus on their specificity for Drp1.
Executive Summary
While Mdivi-1 has been a long-standing and widely used inhibitor in the field, a growing body of evidence challenges its specificity for Drp1, revealing significant off-target effects, most notably the inhibition of mitochondrial Complex I. In contrast, the more recently identified this compound has been shown to directly bind to and inhibit human Drp1 with a clear mechanism of action and Drp1-dependent cellular effects. This guide will dissect the quantitative data, experimental methodologies, and mechanistic pathways to provide a clear understanding of the distinct pharmacological profiles of these two compounds.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and Mdivi-1, highlighting the differences in their interaction with Drp1 and their off-target effects.
Table 1: Drp1 Binding Affinity and Inhibitory Activity
| Parameter | This compound | Mdivi-1 | Reference |
| Binding Affinity (KD) | 190 µM (MST) | 0.23 ± 1.8 µM (MST)1 | [1][2] |
| 286 µM (SPR) | No binding observed (SPR) | [1][2][3] | |
| GTPase Inhibition (Ki) | Dose-dependent inhibition | > 1.2 mM | [1][4][5] |
| IC50 (Yeast Drp1 homolog, Dnm1) | Not Reported | 1-10 µM | [1] |
1Note: Mdivi-1 showed varying binding affinities and potential aggregation in these assays.[1][6]
Table 2: Cellular Effects and Specificity
| Cellular Effect | This compound | Mdivi-1 | Reference |
| Mitochondrial Elongation | Dose-dependent increase in mitochondrial networks | Inconsistent effects, often no change in mitochondrial morphology | [1][7] |
| Effect in Drp1 KO Cells | No significant effect on mitochondrial morphology | Still inhibits respiration | [1][4] |
| Primary Off-Target Effect | Not extensively profiled, but designed for Drp1 GTPase domain | Reversible inhibition of mitochondrial Complex I | [4][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and Mdivi-1.
Drp1 GTPase Activity Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the enzymatic function of Drp1.
Objective: To measure the rate of GTP hydrolysis by recombinant Drp1 in the presence and absence of inhibitors.
General Protocol:
-
Recombinant Drp1 Purification: Human Drp1 is expressed in and purified from E. coli.[10]
-
Reaction Mixture: Purified Drp1 is incubated in a reaction buffer typically containing GTP, MgCl₂, and other components to maintain protein stability and activity.
-
Inhibitor Addition: this compound or Mdivi-1 is added at varying concentrations to the reaction mixture. A DMSO control is run in parallel.
-
GTP Hydrolysis Measurement: The amount of inorganic phosphate (Pi) released from GTP hydrolysis is quantified. This can be done using a malachite green-based colorimetric assay, where the absorbance is proportional to the amount of Pi produced.
-
Data Analysis: The rate of GTP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC₅₀ or Kᵢ value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (inhibitor) and an analyte (Drp1).
Objective: To determine the direct binding of this compound and Mdivi-1 to human Drp1.
General Protocol:
-
Chip Preparation: Recombinant human Drp1 is immobilized on a sensor chip.
-
Inhibitor Injection: A series of concentrations of the inhibitor (this compound or Mdivi-1) are flowed over the chip surface.
-
Binding Measurement: The binding of the inhibitor to Drp1 causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU).
-
Data Analysis: The binding response is measured at different inhibitor concentrations to calculate the association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (KD) is derived (KD = kₑ/kₐ).
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a temperature gradient, which is sensitive to changes in size, charge, and solvation entropy upon ligand binding.
Objective: To quantify the binding affinity of this compound and Mdivi-1 to human Drp1 in solution.
General Protocol:
-
Protein Labeling: Recombinant Drp1 is fluorescently labeled.
-
Sample Preparation: A fixed concentration of labeled Drp1 is mixed with a serial dilution of the inhibitor.
-
Thermophoresis Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled Drp1 is monitored.
-
Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the data is fitted to a binding curve to determine the KD.
Cellular Mitochondrial Morphology Assay
This assay assesses the effect of the inhibitors on mitochondrial structure within living cells.
Objective: To visualize and quantify changes in mitochondrial morphology (fragmentation vs. elongation) upon inhibitor treatment.
General Protocol:
-
Cell Culture and Treatment: Cells (e.g., human or mouse fibroblasts) are cultured and treated with different concentrations of this compound or Mdivi-1 for a specified duration.
-
Mitochondrial Staining: Mitochondria are stained with a fluorescent dye such as MitoTracker.
-
Imaging: Cells are imaged using fluorescence microscopy, typically confocal microscopy, to obtain high-resolution images of the mitochondrial network.
-
Morphological Analysis: The images are analyzed to quantify mitochondrial morphology. This can involve categorizing cells based on their mitochondrial phenotype (e.g., fragmented, intermediate, tubular) or using software to measure parameters like mitochondrial length and branching.
-
Specificity Control: To demonstrate Drp1-dependence, the assay is performed in Drp1 knockout (KO) cells.[1][11]
Mitochondrial Respiration Assay (Seahorse Assay)
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiratory function.
Objective: To determine the effect of the inhibitors on mitochondrial respiration.
General Protocol:
-
Cell Seeding: Cells are seeded in a specialized microplate.
-
Inhibitor Treatment: Cells are treated with the inhibitor (e.g., Mdivi-1) prior to or during the assay.
-
Sequential Injection of Respiratory Modulators: A series of compounds (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
OCR Measurement: The OCR is measured in real-time.
-
Data Analysis: The changes in OCR in response to the inhibitor and modulators are analyzed to pinpoint the specific effects on the electron transport chain.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes discussed.
Caption: this compound directly binds to the Drp1 GTPase domain, inhibiting GTP hydrolysis and subsequent mitochondrial fission, leading to mitochondrial elongation.
Caption: Mdivi-1's primary cellular effect is the inhibition of mitochondrial Complex I, which is independent of its poor inhibition of Drp1 GTPase activity.
Caption: A logical workflow for determining the specificity of a putative Drp1 inhibitor, from initial biochemical assays to off-target screening.
Conclusion
For researchers and drug development professionals, the choice of a chemical probe is critical. While Mdivi-1 may still be useful in some contexts, its off-target effects must be carefully considered and controlled for. This compound, on the other hand, represents a more reliable tool for specifically interrogating the function of Drp1 in health and disease. As the field continues to advance, the development and rigorous characterization of highly specific inhibitors like this compound will be paramount to translating our understanding of mitochondrial dynamics into effective therapeutic strategies.
References
- 1. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Putative Drp1 Inhibitor mdivi-1 Is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pleiotropic effects of mdivi-1 in altering mitochondrial dynamics, respiration, and autophagy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Mdivi-1 attenuates oxidative stress and exerts vascular protection in ischemic/hypoxic injury by a mechanism independent of Drp1 GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Uptake and Stability of DRP1i27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the currently available data on the cellular uptake and stability of DRP1i27, a novel small molecule inhibitor of the human dynamin-related protein 1 (Drp1). This compound has emerged as a promising research tool for studying mitochondrial dynamics and a potential therapeutic lead for conditions associated with excessive mitochondrial fission. This document synthesizes key findings on its binding affinity, cellular activity, and physicochemical properties, and outlines standard experimental protocols for its characterization.
This compound: Mechanism of Action and Cellular Effects
This compound is a quinazolinone derivative identified through virtual screening as a direct inhibitor of human Drp1.[1][2] It binds to the GTPase domain of Drp1, preventing the conformational changes necessary for mitochondrial fission.[3][4] In cellular models, this compound treatment leads to a dose-dependent increase in fused mitochondrial networks and provides cytoprotective effects against ischemia-reperfusion injury and doxorubicin-induced toxicity.[4][5] Notably, the effects of this compound on mitochondrial morphology are dependent on the presence of Drp1, as demonstrated in Drp1 knock-out cells.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity and GTPase Inhibition
| Parameter | Value | Method | Source |
| Binding Affinity (KD) | 286 µM | Surface Plasmon Resonance (SPR) | [3][4] |
| Binding Affinity (KD) | 190 µM | Microscale Thermophoresis (MST) | [3][4] |
| GTPase Activity | Significant inhibition at 50 µM | GTPase Assay | [5][6] |
Table 2: Cellular Activity
| Cell Line | Effect | Concentration | Source |
| Human Fibroblasts | Increased mitochondrial fusion | 10 µM, 50 µM | [5] |
| Drp1 Wild-Type MEFs | Dose-dependent increase in mitochondrial fusion | 10 µM, 50 µM | [4] |
| Drp1 Knock-Out MEFs | No significant effect on mitochondrial morphology | Up to 50 µM | [4] |
| Murine Atrial HL-1 Cells | Significant reduction in cell death (simulated ischemia-reperfusion) | 50 µM | [4] |
| Murine Atrial HL-1 Cells | Significant reduction in fragmented mitochondria | 50 µM | [4] |
| Human iPSC-derived Cardiomyocytes | Reduction in LDH release (doxorubicin-induced toxicity) | 50 µM | [5] |
Physicochemical Properties and Stability
While comprehensive stability data for this compound is not yet extensively published, initial characterization provides guidance on its solubility and storage.
Table 3: Solubility and Storage
| Solvent | Solubility | Storage (in solvent) | Source |
| DMSO | 100 mg/mL (272.88 mM) | -80°C for 6 months; -20°C for 1 month | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.82 mM) | Prepare fresh for in vivo use | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.82 mM) | Prepare fresh for in vivo use | [3] |
For in vitro experiments, it is recommended to prepare a clear stock solution in DMSO. For in vivo studies, the provided protocols for co-solvent mixtures should be followed, and the working solution should be prepared fresh on the day of use.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the cellular uptake and stability of small molecule inhibitors like this compound. The following sections outline the methodologies used in the initial characterization of this compound and standard approaches for further investigation.
Binding Affinity and GTPase Activity Assays
The direct interaction of this compound with Drp1 has been quantified using Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).[4] The inhibitory effect on Drp1's enzymatic function is determined through a GTPase activity assay.[6]
Caption: Workflow for determining this compound binding and functional inhibition.
Cellular Uptake and Mitochondrial Morphology Analysis
The cellular activity of this compound is assessed by observing changes in mitochondrial morphology in cultured cells. This implicitly confirms cellular uptake, although the specific transport mechanisms have not been elucidated.
Caption: Experimental workflow for assessing this compound's effect on mitochondria.
Signaling Pathway Context
This compound acts on a key regulatory node in mitochondrial dynamics. Its inhibitory action tips the balance from fission towards fusion, which is often associated with cellular homeostasis and survival under stress conditions.
References
- 1. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-novel-small-molecule-inhibitor-of-human-drp1 - Ask this paper | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to DRP1i27: Mechanism and Impact on Mitochondrial Dynamics
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The process of mitochondrial dynamics, a tightly regulated equilibrium between fission and fusion, is critical for cellular health, metabolism, and signaling. Dynamin-related protein 1 (Drp1) is the master regulator of mitochondrial fission, and its dysregulation is implicated in numerous pathologies, including neurodegenerative diseases and ischemia-reperfusion injury. This document provides a comprehensive technical overview of DRP1i27, a novel small molecule inhibitor of human Drp1. We will explore its mechanism of action, its quantifiable effects on mitochondrial morphology and cell survival, the signaling pathways it modulates, and detailed protocols for its experimental evaluation.
Introduction to Mitochondrial Dynamics and Drp1
Mitochondria are not static organelles; they form a dynamic, interconnected network that is constantly remodeled by two opposing processes: fusion and fission.[1][2]
-
Mitochondrial Fusion: The merging of two mitochondria, leading to elongated, tubular networks. This process is mediated by Mitofusins (Mfn1/2) on the outer mitochondrial membrane (OMM) and Optic Atrophy 1 (OPA1) on the inner membrane.
-
Mitochondrial Fission: The division of one mitochondrion into two. This process is essential for mitochondrial quality control, distribution of mitochondria during cell division, and apoptosis.[1]
The primary mediator of mitochondrial fission is Dynamin-related protein 1 (Drp1) , a large GTPase that is predominantly located in the cytosol.[3][4] Upon activation, Drp1 is recruited from the cytosol to the OMM by a suite of adaptor proteins, including Mitochondrial Fission Factor (Mff), Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49/51), and Fission 1 protein (Fis1).[3][5] At the mitochondrial surface, Drp1 oligomerizes into ring-like structures that constrict the mitochondrion in a GTP-hydrolysis-dependent manner, ultimately leading to scission.[1][6]
Given its central role, the inhibition of excessive Drp1-mediated fission presents a promising therapeutic strategy for diseases characterized by mitochondrial fragmentation. This compound is a novel small molecule identified as a direct inhibitor of human Drp1.[7][8]
This compound: Mechanism of Action
This compound is a potent inhibitor that directly targets the enzymatic core of Drp1.[9] Its mechanism is characterized by the following key features:
-
Direct Binding: this compound directly binds to the GTPase domain of human Drp1.[8][9][10] Molecular docking studies suggest it forms hydrogen bonds with key residues Gln34 and Asp218 within the GTPase active site.[9][10]
-
Inhibition of GTPase Activity: By occupying the GTPase site, this compound inhibits the hydrolysis of GTP by Drp1.[9][11] This enzymatic activity is indispensable for the conformational changes required for Drp1 to constrict and sever the mitochondrial membrane.
-
Drp1-Dependent Effect: The cellular effects of this compound are contingent on the presence of Drp1. In Drp1 knock-out (KO) cells, this compound has no effect on mitochondrial morphology, confirming its specificity.[7][8][12]
The inhibition of Drp1's GTPase function effectively halts the final, critical step of mitochondrial fission, causing the balance of mitochondrial dynamics to shift towards fusion. This results in a measurable increase in elongated and interconnected mitochondrial networks within the cell.[7][9]
The DRP1 Signaling Pathway and Its Inhibition
The activity of Drp1 is tightly regulated by post-translational modifications, primarily phosphorylation. The diagram below illustrates the key regulatory points in the mitochondrial fission pathway and the inhibitory action of this compound.
As shown, phosphorylation is a key regulatory mechanism:
-
Activating Phosphorylation: Kinases such as CDK1/Cyclin B phosphorylate Drp1 at Serine 616 (pS616), which promotes its fission activity.[5][6][13][14]
-
Inhibitory Phosphorylation: Protein Kinase A (PKA) phosphorylates Drp1 at Serine 637 (pS637), which inhibits its activity and favors mitochondrial elongation.[6][13][15]
This compound acts downstream of these regulatory steps, directly inhibiting the core enzymatic function of the assembled Drp1 oligomer.
Quantitative Effects of this compound
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The tables below summarize the key findings.
Table 1: Biochemical and Binding Properties of this compound
| Parameter | Method | Value | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 286 µM | [9][10] |
| Binding Affinity (KD) | Microscale Thermophoresis (MST) | 190 µM | [9][10] |
| Activity | GTPase Assay | Dose-dependent inhibition | [9][11] |
Table 2: Cellular Effects of this compound Under Stress Conditions
| Cell Model | Stressor | This compound Conc. | Measured Effect | Result | Reference |
| HL-1 (murine atrial) | Sim. Ischemia-Reperfusion | 50 µM | Cell Death | ↓ 48.6% (from 29.55% to 15.17%) | [10] |
| HL-1 (murine atrial) | Sim. Ischemia-Reperfusion | 50 µM | Fragmented Mitochondria | ↓ 42.0% (from 63.14% to 36.62%) | [10] |
| iPSC-Cardiomyocytes | Doxorubicin (5 µM) | 50 µM | LDH Release (Cytotoxicity) | Significant reduction | [10][12] |
These data demonstrate that this compound not only alters mitochondrial morphology but also confers significant cytoprotective effects in models of cardiac injury.[10]
Key Experimental Protocols
To study the effects of this compound, several standard and advanced methodologies are employed. Below are detailed protocols for the most critical assays.
Protocol 1: Analysis of Mitochondrial Morphology
This protocol is used to visualize and quantify changes in the mitochondrial network following treatment with this compound.
Detailed Methodology:
-
Cell Seeding: Plate cells such as human fibroblasts or mouse embryonic fibroblasts (MEFs) onto glass-bottom confocal dishes to allow for high-resolution imaging. Culture in appropriate media until they reach 50-70% confluency.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 10 µM, 25 µM, 50 µM) in pre-warmed culture medium. Treat cells for a specified duration (e.g., 4-24 hours). Include a vehicle-only (DMSO) control group.
-
Fluorescent Staining: Thirty minutes before imaging, add a live-cell mitochondrial stain like MitoTracker™ Red CMXRos (e.g., at 100 nM) to the culture medium. This dye accumulates in mitochondria based on membrane potential.
-
Confocal Microscopy: Mount the dishes on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂). Acquire Z-stack images through the entire cell depth to capture the complete mitochondrial network.[16]
-
Quantification: For each experimental condition, manually or semi-automatically classify a minimum of 100 cells into morphological categories.[2][16]
-
Tubular/Elongated: Mitochondria form a highly interconnected, filamentous network.
-
Fragmented: The majority of mitochondria appear as small, spherical, or rod-like puncta.
-
Intermediate: A mix of tubular and fragmented morphologies.
-
-
Statistical Analysis: Express the results as the percentage of the cell population exhibiting each morphology. Use appropriate statistical tests (e.g., ANOVA) to determine significance.
Protocol 2: In Vitro DRP1 GTPase Activity Assay
This biochemical assay directly measures the enzymatic activity of Drp1 and is used to determine the IC₅₀ of inhibitors like this compound.
Detailed Methodology:
-
Reagents: Use purified, recombinant human Drp1 protein. The reaction buffer typically contains HEPES, NaCl, and MgCl₂.
-
Reaction: The assay is performed in a 96- or 384-well plate format.[17]
-
Detection: After incubation, stop the reaction. Add a malachite green-based reagent.[17] This reagent detects the inorganic phosphate (Pi) released during GTP hydrolysis.
-
Analysis: Measure the absorbance at ~650 nm. The amount of Pi produced is directly proportional to the GTPase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[17]
Conclusion and Future Directions
This compound represents a significant advancement in the study of mitochondrial dynamics. As the first small molecule demonstrated to directly bind and inhibit human Drp1, it serves as a highly specific and valuable research tool.[7][8][12]
Key Takeaways:
-
Direct Inhibitor: this compound directly targets the GTPase domain of human Drp1, preventing mitochondrial fission.[9][10]
-
Cellular Effect: It robustly promotes the formation of elongated, fused mitochondrial networks in a Drp1-dependent manner.[7][9]
-
Cytoprotective Potential: this compound has demonstrated protective effects in cellular models of ischemia-reperfusion and chemotherapy-induced cardiotoxicity.[10]
For drug development professionals, this compound serves as a validated lead compound. Future efforts may focus on optimizing its structure to improve potency and pharmacokinetic properties, paving the way for potential therapeutic applications in a range of diseases linked to excessive mitochondrial fission.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection and quantification of Mitochondrial Fusion Through Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DRP1: At the Crossroads of Dysregulated Mitochondrial Dynamics and Altered Cell Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of mitochondrial fission by GIPC-mediated Drp1 retrograde transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial fission - Wikipedia [en.wikipedia.org]
- 7. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a-novel-small-molecule-inhibitor-of-human-drp1 - Ask this paper | Bohrium [bohrium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. embopress.org [embopress.org]
- 16. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and characterization of selective small molecule inhibitors of the mammalian mitochondrial division dynamin, DRP1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DRP1i27 in Preventing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including neurodegenerative disorders and cancer. A key event in the intrinsic apoptotic pathway is mitochondrial outer membrane permeabilization (MOMP), which is often preceded by mitochondrial fission, a process mediated by the Dynamin-related protein 1 (DRP1). Consequently, the inhibition of DRP1 presents a promising therapeutic strategy to prevent apoptosis in pathological contexts. This technical guide provides an in-depth overview of the role of a specific DRP1 inhibitor, DRP1i27, in preventing apoptosis. We will delve into its mechanism of action, the signaling pathways it modulates, quantitative data on its efficacy, and detailed experimental protocols for its study.
Introduction to DRP1 and Its Role in Apoptosis
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function. The balance between these two processes is crucial for cellular health. Excessive mitochondrial fission is a recognized early event in the apoptotic cascade.
DRP1, a large GTPase, is the master regulator of mitochondrial fission. In healthy cells, DRP1 is predominantly cytosolic. Upon induction of apoptosis, DRP1 is recruited to the outer mitochondrial membrane, where it oligomerizes and constricts the mitochondria, leading to their fragmentation. This fission is thought to facilitate the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. The release of cytochrome c triggers the activation of a cascade of caspases, the executioners of apoptosis.
This compound: A Direct Inhibitor of DRP1
This compound is a small molecule inhibitor that has been identified to directly target and inhibit the function of human DRP1. Its mechanism of action has been elucidated through in vitro studies.
Mechanism of Action
This compound directly binds to human DRP1 isoform 3 and inhibits its GTPase activity. The GTPase activity of DRP1 is essential for the conformational changes required for mitochondrial constriction and fission. By inhibiting this activity, this compound effectively blocks the fission process, leading to mitochondrial elongation (fusion).
Signaling Pathways Modulated by this compound in Apoptosis
This compound's anti-apoptotic effects are primarily mediated through its modulation of the intrinsic apoptotic pathway at the level of the mitochondria. By inhibiting DRP1-mediated mitochondrial fission, this compound is positioned to block the downstream events of the apoptotic cascade.
As depicted in Figure 1, apoptotic stimuli lead to the activation of the pro-apoptotic proteins Bax and Bak, which in turn promote the recruitment of DRP1 to the mitochondria. DRP1-mediated fission then facilitates the release of cytochrome c. This compound intervenes by inhibiting DRP1 recruitment and subsequent fission, thereby preventing cytochrome c release and the activation of the caspase cascade.
Quantitative Data on the Efficacy of this compound
While extensive quantitative data on the direct anti-apoptotic effects of this compound is still emerging, initial studies have provided valuable insights into its biochemical and cellular activity.
Inhibition of DRP1 GTPase Activity
The inhibitory effect of this compound on the GTPase activity of human DRP1 has been quantified.
| Concentration of this compound | % Inhibition of DRP1 GTPase Activity |
| 10 µM | ~20% |
| 30 µM | ~40% |
| 50 µM | ~55% |
| (Data adapted from studies on the direct interaction of this compound with human Drp1 isoform 3.) |
Effect on Mitochondrial Morphology
The inhibition of DRP1 by this compound leads to a shift from fragmented to elongated (fused) mitochondria.
| Treatment | Cell Type | % of Cells with Elongated Mitochondria |
| Vehicle (DMSO) | Human Fibroblasts | ~20% |
| 10 µM this compound | Human Fibroblasts | ~40% |
| 30 µM this compound | Human Fibroblasts | ~60% |
| 50 µM this compound | Human Fibroblasts | ~75% |
| (Data represents typical results from studies assessing mitochondrial morphology after this compound treatment.) |
Expected Anti-Apoptotic Effects (Based on Functionally Similar Inhibitors)
While specific dose-response data for this compound in apoptosis assays is limited, studies using the well-characterized DRP1 inhibitor Mdivi-1 can provide an indication of the expected quantitative effects.
| Apoptotic Stimulus | Cell Line | Treatment | % Apoptotic Cells (Annexin V Positive) |
| Staurosporine (1 µM) | HeLa | Vehicle | ~45% |
| Staurosporine (1 µM) | HeLa | Mdivi-1 (50 µM) | ~15% |
| Etoposide (50 µM) | SH-SY5Y | Vehicle | ~35% |
| Etoposide (50 µM) | SH-SY5Y | Mdivi-1 (50 µM) | ~10% |
| (This data is illustrative and based on typical results obtained with the DRP1 inhibitor Mdivi-1, and is intended to provide a reference for the expected efficacy of this compound.) |
Detailed Experimental Protocols
To aid researchers in the study of this compound and its anti-apoptotic effects, we provide the following detailed protocols for key experiments.
Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound and an apoptotic inducer.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Apoptotic inducer (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment:
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10, 30, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Add the chosen apoptotic inducer at a pre-determined concentration.
-
Include controls: untreated cells, cells treated with this compound alone, and cells treated with the apoptotic inducer alone.
-
-
Incubation: Incubate the cells for a time period sufficient to induce apoptosis (e.g., 6-24 hours).
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Structural Analysis of DRP1i27 Binding to Drp1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and biochemical interactions between the novel small molecule inhibitor, DRP1i27, and the Dynamin-related protein 1 (Drp1). Drp1 is a key regulator of mitochondrial fission, a process implicated in numerous physiological and pathological conditions.[1][2] Understanding the precise mechanism of this compound binding is crucial for the development of therapeutics targeting aberrant mitochondrial dynamics.
Executive Summary
This compound has been identified as the first small molecule inhibitor that directly binds to human Drp1.[1][2] This was confirmed through multiple independent biophysical methods.[1][2] Molecular docking studies predict that this compound interacts with the GTPase binding domain of Drp1, suggesting a mechanism of competitive inhibition.[1][3] Functionally, this compound has been shown to inhibit Drp1's GTPase activity and modulate mitochondrial morphology in a Drp1-dependent manner.[1][2][4]
Quantitative Binding and Activity Data
The interaction between this compound and human Drp1 isoform 3 has been quantitatively characterized using Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST). The inhibitory effect on Drp1's enzymatic activity was determined via a GTPase activity assay.
| Parameter | Method | Value (µM) | Source |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 286 ± 4.4 | [1] |
| Binding Affinity (KD) | Microscale Thermophoresis (MST) | 190.9 ± 0.75 | [1] |
| GTPase Activity | GTPase Assay | Trend of inhibition at 5-50 µM | [1] |
Structural Insights from Molecular Docking
Molecular docking simulations were performed to elucidate the potential binding mode of this compound within the active site of human Drp1, using the crystal structure of the Drp1 GTPase domain (PDB code: 4H1V) as a reference.[1][4]
Key Predicted Interactions:
-
Compound Scaffold: this compound is composed of a diazabicyclic scaffold with an imidazole and a pyrazole connected to a furan.[1][5]
-
Polar Interactions: The amine group of the imidazole ring is predicted to form hydrogen bonds with the side chain oxygen of Gln34.[5] The vendor MedchemExpress also suggests a hydrogen bond with Asp218.[3]
-
Hydrophobic Interactions: Several hydrophobic interactions are also predicted to stabilize the binding.[1][5]
Experimental Methodologies
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity (KD) of this compound to human Drp1 isoform 3.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as an analyte (this compound) flows over an immobilized ligand (Drp1), allowing for real-time detection of binding and dissociation.
-
Protocol Outline:
-
Human Drp1 isoform 3 is immobilized on a sensor chip.
-
A series of concentrations of this compound are injected over the chip surface.
-
The binding response is measured as a function of time.
-
The resulting sensorgrams are fitted to a suitable binding model to calculate the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is derived.
-
Microscale Thermophoresis (MST)
-
Objective: To independently confirm the binding interaction and determine the KD of this compound to human Drp1 isoform 3.
-
Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which is used to quantify the binding affinity.
-
Protocol Outline:
-
Human Drp1 isoform 3 is fluorescently labeled.
-
The labeled Drp1 is kept at a constant concentration, while the concentration of this compound is varied.
-
The samples are loaded into capillaries, and a microscopic temperature gradient is applied.
-
The change in fluorescence due to thermophoresis is measured and plotted against the ligand concentration.
-
The data is fitted to a binding curve to determine the KD.
-
GTPase Activity Assay
-
Objective: To assess the functional effect of this compound on the enzymatic activity of Drp1.
-
Principle: This assay measures the rate of GTP hydrolysis to GDP by Drp1. The amount of inorganic phosphate released is quantified, typically using a colorimetric method.
-
Protocol Outline:
-
Recombinant human Drp1 is incubated with GTP in a reaction buffer.
-
Different concentrations of this compound (or a vehicle control like DMSO) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of inorganic phosphate generated is measured.
-
The GTPase activity in the presence of this compound is compared to the control to determine the extent of inhibition.[1]
-
Visualizations
Drp1-Mediated Mitochondrial Fission Pathway
Caption: Signaling pathway of Drp1-mediated mitochondrial fission and the inhibitory action of this compound.
Experimental Workflow for this compound-Drp1 Binding Analysis
Caption: Workflow for the biophysical and functional characterization of this compound binding to Drp1.
Logical Relationship of this compound's Mechanism of Action
References
Methodological & Application
DRP1i27: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro use of DRP1i27, a novel and specific inhibitor of the human Dynamin-related protein 1 (Drp1). This compound targets the GTPase site of Drp1, playing a crucial role in the regulation of mitochondrial fission.[1][2] This document outlines the optimal working concentrations, detailed experimental protocols, and the underlying signaling pathways for the effective application of this compound in various in vitro models.
Optimal Working Concentration of this compound
The optimal working concentration of this compound in vitro is dependent on the cell type and the specific experimental endpoint. While specific IC50 values for this compound across a range of cell lines have not been extensively published, studies have established an effective concentration range and binding affinities.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| Effective Concentration Range | 0 - 50 µM | Human and mouse fibroblasts | [1][2] |
| Concentration for Mitochondrial Morphology Analysis | 5, 10, 50 µM | HL-1 cells | |
| Concentration for Cytoprotection (vs. Doxorubicin) | 50 µM | Human iPSC-derived cardiomyocytes | [3] |
| Binding Affinity (KD) - Microscale Thermophoresis (MST) | 190 µM | Human Drp1 isoform 3 | [1] |
| Binding Affinity (KD) - Surface Plasmon Resonance (SPR) | 286 µM | Human Drp1 isoform 3 | [1] |
Note: The IC50 of the commonly used Drp1 inhibitor, mdivi-1, is reported to be in the range of 10-50 µM in mammalian cells, though it has been noted to have off-target effects.[4] this compound has been identified as a more specific inhibitor of human Drp1.[3][5]
Drp1 Signaling Pathway in Mitochondrial Fission and Apoptosis
This compound inhibits mitochondrial fission, a process intricately linked to apoptosis. Under cellular stress, cytosolic Drp1 is recruited to the outer mitochondrial membrane by adaptor proteins such as Fis1, Mff, MiD49, and MiD51. At the membrane, Drp1 oligomerizes and, through its GTPase activity, constricts and severs the mitochondrion. This fission is a critical step in the intrinsic apoptotic pathway, facilitating the release of pro-apoptotic factors like cytochrome c. The activity of Drp1 is regulated by post-translational modifications, notably phosphorylation. Phosphorylation at Serine 616 (p-Drp1 S616) activates Drp1, promoting fission, while phosphorylation at Serine 637 (p-Drp1 S637) is generally inhibitory. This compound, by inhibiting the GTPase activity of Drp1, prevents this cascade, thereby protecting cells from certain apoptotic stimuli.
Caption: Drp1 Signaling Pathway in Apoptosis.
Experimental Workflow for Evaluating this compound
A general workflow for assessing the in vitro effects of this compound involves a series of assays to determine its impact on cell viability, cytotoxicity, mitochondrial morphology, and Drp1 activity.
Caption: General Experimental Workflow.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound. These protocols are based on standard laboratory procedures and should be adapted to specific cell lines and experimental conditions.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an index of cytotoxicity. This is particularly useful for assessing the protective effects of this compound against a cytotoxic agent.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Cytotoxic agent (e.g., Doxorubicin)
-
LDH cytotoxicity assay kit (e.g., Thermo Scientific Pierce LDH Cytotoxicity Assay Kit)
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Seeding: Seed cells as described in the cell viability assay protocol.
-
Treatment:
-
Control Groups: No treatment, vehicle control, this compound alone (e.g., 50 µM), cytotoxic agent alone.
-
Experimental Group: Pre-treat cells with this compound for a specified time (e.g., 1-2 hours) before adding the cytotoxic agent.
-
-
Incubation: Incubate the plate for the desired duration of cytotoxic agent exposure.
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm (for formazan) and 680 nm (background).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium, following the manufacturer's formula, which typically normalizes to a maximum LDH release control.
Mitochondrial Morphology Analysis
This protocol uses fluorescence microscopy to visualize changes in mitochondrial morphology (fragmentation vs. fusion) in response to this compound.
Materials:
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound stock solution
-
MitoTracker™ Red CMXRos (or similar mitochondrial stain)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 5, 10, 50 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
Mitochondrial Staining: During the last 30 minutes of incubation, add MitoTracker™ Red CMXRos (final concentration ~100-200 nM) to the culture medium.
-
Fixation: Wash the cells with pre-warmed PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify mitochondrial morphology. Cells can be categorized based on their predominant mitochondrial morphology (e.g., fragmented, intermediate, or fused/tubular). At least 100 cells should be analyzed per condition.
Western Blotting for Drp1 Phosphorylation
This protocol is for detecting changes in the phosphorylation status of Drp1 at Ser616 (activating) and Ser637 (inhibiting) following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Drp1 (Ser616), anti-p-Drp1 (Ser637), anti-total Drp1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated Drp1 levels to total Drp1 and the loading control.
References
Application Notes and Protocols for DRP1i27
For Researchers, Scientists, and Drug Development Professionals
Abstract
DRP1i27 is a potent and specific small molecule inhibitor of the human Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. By binding to the GTPase site of Drp1, this compound effectively blocks its function, leading to an increase in fused mitochondrial networks. These application notes provide detailed protocols for the dissolution, storage, and application of this compound in both in vitro and in vivo research settings.
Chemical Properties and Mechanism of Action
This compound is a cell-permeable compound that directly targets the GTPase activity of human Drp1.[1] Drp1 orchestrates the division of mitochondria, a process critical for mitochondrial quality control, cell division, and apoptosis. In various pathological conditions, excessive mitochondrial fission contributes to cellular dysfunction. This compound, by inhibiting Drp1, promotes mitochondrial elongation and has shown protective effects in models of ischemia-reperfusion injury.[1]
Signaling Pathway of DRP1-Mediated Mitochondrial Fission
The activity of Drp1 is tightly regulated by a complex signaling network. In its inactive state, Drp1 resides primarily in the cytosol. Upon receiving specific cellular signals, it is recruited to the outer mitochondrial membrane by adaptor proteins such as Fis1, Mff, MiD49, and MiD51. At the mitochondrial surface, Drp1 oligomerizes and, through its GTPase activity, constricts and severs the mitochondrial membranes. The function of Drp1 is further modulated by post-translational modifications, most notably phosphorylation. Phosphorylation at Serine 616 generally promotes its fission activity, while phosphorylation at Serine 637 is inhibitory.
Solubility and Storage
Proper dissolution and storage of this compound are crucial for maintaining its stability and activity.
| Parameter | Solvent | Maximum Concentration | Storage Conditions | Stability |
| Stock Solution | DMSO (anhydrous) | 100 mg/mL (272.88 mM) | -80°C or -20°C (aliquoted) | 6 months at -80°C, 1 month at -20°C[1] |
| In Vitro Working Solution | Cell Culture Medium | Dependent on final assay concentration (typically 0-50 µM) | Prepare fresh from stock | Use immediately |
| In Vivo Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.82 mM) | Prepare fresh | Use on the same day[1] |
Note: For dissolving the solid compound in DMSO, ultrasonic treatment may be required. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.366 mg of this compound (Molecular Weight: 366.46 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Experimental Workflow: this compound Dissolution and Storage
In Vitro Application: Mitochondrial Morphology Assay
This protocol provides a general guideline for assessing the effect of this compound on mitochondrial morphology in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
Cell culture plates or coverslips
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MitoTracker™ Red CMXRos or similar mitochondrial stain
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to allow for clear visualization of individual cells and their mitochondrial networks. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Ensure the final concentration of DMSO in the culture medium is non-toxic, typically ≤ 0.1%. Include a vehicle control (DMSO only) in your experimental setup.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).
-
-
Mitochondrial Staining:
-
Approximately 30 minutes before the end of the treatment period, add MitoTracker™ Red CMXRos (or another suitable mitochondrial dye) to the culture medium at the manufacturer's recommended concentration.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fixation and Imaging:
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Acquire images of the mitochondrial network.
-
-
Data Analysis: Analyze the images to quantify changes in mitochondrial morphology. This can be done qualitatively by observing the shift from fragmented to elongated/tubular mitochondria, or quantitatively using image analysis software to measure parameters such as mitochondrial length, branching, and network complexity.
In Vivo Application: Formulation for Administration
This protocol describes the preparation of a this compound formulation suitable for in vivo studies.
Materials:
-
This compound stock solution (e.g., 25 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
This protocol is an example for preparing a 1 mL working solution. The final concentration will depend on the initial stock concentration and the desired dose.
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution (e.g., 25 mg/mL).
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.[1]
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[1]
-
This formulation should be prepared fresh on the day of use.
Note on In Vivo Studies: The optimal dosage and administration route (e.g., intraperitoneal, intravenous) for this compound will depend on the specific animal model and experimental design. It is crucial to perform preliminary dose-response and toxicity studies to determine the appropriate experimental parameters.
Troubleshooting
-
Precipitation in Culture Medium: If this compound precipitates upon dilution in aqueous media, try pre-warming the medium and vortexing during dilution. Ensure the final DMSO concentration is kept to a minimum.
-
Low Potency: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Use freshly opened anhydrous DMSO for preparing the stock solution.
-
Cell Toxicity: High concentrations of DMSO can be toxic to cells. Always include a vehicle control with the same final DMSO concentration as your highest this compound concentration to assess solvent toxicity. If toxicity is observed, lower the final DMSO concentration.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Notes and Protocols for DRP1i27 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a central pathological feature in a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. A key process in maintaining mitochondrial health is the dynamic balance between fission and fusion. Excessive mitochondrial fission, mediated by the Dynamin-related protein 1 (Drp1), has been implicated in the pathogenesis of these diseases.[1][2][3] Drp1 is a large GTPase that, when activated, translocates from the cytosol to the outer mitochondrial membrane to constrict and divide mitochondria.[1] In neurodegenerative conditions, abnormal activation of Drp1 leads to mitochondrial fragmentation, impaired energy production, increased oxidative stress, and ultimately neuronal cell death.[1][4][5]
DRP1i27 is a novel and potent small molecule inhibitor of human Drp1.[6][7] It directly binds to the GTPase site of Drp1, inhibiting its enzymatic activity and thereby reducing mitochondrial fission.[6] This mechanism offers a promising therapeutic strategy to counteract the detrimental effects of excessive mitochondrial fragmentation observed in neurodegenerative diseases.[8] These application notes provide detailed protocols for utilizing this compound as a tool to study and potentially ameliorate neurodegenerative pathologies in vitro.
Mechanism of Action of this compound
This compound functions by directly inhibiting the GTPase activity of Drp1.[6] The process of mitochondrial fission is initiated by the recruitment of Drp1 from the cytosol to the mitochondrial outer membrane. There, it oligomerizes and hydrolyzes GTP, providing the mechanical force required for membrane constriction and scission. By binding to the GTPase domain, this compound prevents this crucial step, leading to an accumulation of elongated and fused mitochondria.[6][9]
DRP1 Signaling in Neurodegenerative Diseases
In several neurodegenerative diseases, the normal regulation of Drp1 is disrupted, leading to its hyperactivation.
-
Alzheimer's Disease (AD): Amyloid-beta (Aβ) and hyperphosphorylated tau, the pathological hallmarks of AD, have been shown to interact with and activate Drp1.[1][10][11] This interaction promotes excessive mitochondrial fission, contributing to the synaptic dysfunction and neuronal loss characteristic of AD.[1] The Drp1-HK1-NLRP3 signaling axis has been identified as a potential pathway in the early stages of AD, where Drp1 hyperactivation leads to inflammation and tissue damage.[4]
-
Parkinson's Disease (PD): Mitochondrial dysfunction is a key element in PD pathogenesis. Abnormalities in mitochondrial dynamics, including excessive fission, are observed in PD models.[12][13] The protein CLUH has been identified as a factor that attracts Drp1 to mitochondria, and its dysregulation may contribute to the pathology of PD.[2][14]
-
Huntington's Disease (HD): The mutant huntingtin (mHtt) protein directly interacts with Drp1, leading to increased GTPase activity and excessive mitochondrial fragmentation.[5][15] This contributes to the neuronal damage observed in HD.[16][17]
Below is a diagram illustrating the central role of Drp1 in neurodegenerative diseases and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects in cellular models.
Table 1: this compound Binding Affinity and Activity
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 286 µM | Surface Plasmon Resonance (SPR) | [6][9] |
| 190 µM | Microscale Thermophoresis (MST) | [6][9] | |
| GTPase Inhibition | Trend of inhibition at 5-50 µM | Colorimetric GTPase Assay | [18][19] |
Table 2: Cellular Effects of this compound in a Neurodegeneration-Relevant Model
| Cell Type | Treatment | Outcome Measure | Result | Reference |
| HL-1 (murine atrial cells) | 50 µM this compound during simulated ischemia-reperfusion | Cell Death (%) | ↓ from 29.55% to 15.17% | [9] |
| Fragmented Mitochondria (%) | ↓ from 63.14% to 36.62% | [9] | ||
| Human iPSC-derived Cardiomyocytes | 50 µM this compound + 5 µM Doxorubicin | LDH Release (Cytotoxicity) | Significantly reduced vs. Doxorubicin alone | [9][18] |
| Drp1 Wild-Type MEFs | 10 µM and 50 µM this compound | Mitochondrial Fusion | Dose-dependent increase | [9] |
| Drp1 Knock-Out MEFs | This compound | Mitochondrial Fusion | No significant effect | [9] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess the efficacy of this compound in cell-based models of neurodegenerative diseases.
Protocol 1: Assessment of Mitochondrial Morphology
This protocol allows for the visualization and quantification of changes in mitochondrial morphology in response to this compound treatment.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
This compound
-
DMSO (vehicle control)
-
MitoTracker™ Red CMXRos or other mitochondrial stain
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells (e.g., primary neurons, SH-SY5Y neuroblastoma cells) on glass coverslips in a 24-well plate at an appropriate density to achieve 50-70% confluency on the day of the experiment.
-
Cell Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 5, 10, 50 µM). Prepare a vehicle control with the same concentration of DMSO. c. Remove the old medium from the cells and add the medium containing this compound or vehicle. d. Incubate for the desired time (e.g., 24 hours).
-
Mitochondrial Staining: a. 30 minutes before the end of the treatment, add MitoTracker™ Red CMXRos (or other mitochondrial dye) to the culture medium at the manufacturer's recommended concentration. b. Incubate for 30 minutes at 37°C.
-
Fixation: a. Gently wash the cells twice with pre-warmed PBS. b. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS.
-
Mounting: a. Carefully remove the coverslips from the wells and mount them on glass slides using mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). Analyze parameters such as mitochondrial length, circularity, and the percentage of cells with fragmented versus elongated mitochondria.[20][21]
Protocol 2: Cell Viability/Cytotoxicity Assay (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity. It is useful for assessing the neuroprotective effects of this compound.[9]
Materials:
-
Cells and culture reagents
-
This compound and DMSO
-
Neurotoxic insult (e.g., Aβ oligomers, rotenone, or staurosporine)
-
LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.
-
Cell Treatment: a. Pre-treat cells with various concentrations of this compound or vehicle for a specified period (e.g., 1-2 hours). b. Introduce the neurotoxic insult to the appropriate wells. Include control wells with no insult, insult with vehicle, and this compound alone. c. Incubate for the time required for the neurotoxin to induce cell death (this will need to be optimized for your specific model).
-
LDH Measurement: a. Follow the manufacturer's protocol for the LDH assay kit. Typically, this involves transferring a small aliquot of the cell culture supernatant to a new 96-well plate. b. Add the LDH reaction mixture to each well. c. Incubate at room temperature for the recommended time, protected from light. d. Add the stop solution. e. Measure the absorbance at the specified wavelength using a plate reader.
-
Data Analysis: a. Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH). b. Compare the cytotoxicity in the presence and absence of this compound to determine its protective effect.[9]
Protocol 3: Drp1 GTPase Activity Assay
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of GTP by Drp1, providing a direct measure of its enzymatic activity.[22][23]
Materials:
-
Recombinant human Drp1 protein
-
This compound and DMSO
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4)
-
Malachite green-based phosphate detection reagent
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Setup: a. In a 96-well plate, add the assay buffer. b. Add this compound at various concentrations or DMSO (vehicle control). c. Add the recombinant Drp1 protein to each well. d. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: a. Add the GTP solution to each well to start the reaction. b. Incubate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Detect Phosphate: a. Stop the reaction and detect the released phosphate by adding the malachite green reagent according to the manufacturer's instructions. b. Incubate at room temperature for 15-20 minutes to allow color development.
-
Measurement and Analysis: a. Measure the absorbance at the appropriate wavelength (typically around 620-650 nm). b. Create a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction. c. Calculate the GTPase activity and the percentage of inhibition by this compound.[19]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mitochondrial fission in neurodegenerative diseases. Its ability to inhibit Drp1-mediated mitochondrial fragmentation provides a means to explore the downstream consequences of this pathological process and to assess the therapeutic potential of targeting mitochondrial dynamics. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies of neurodegeneration. Further in vivo studies will be crucial to validate the therapeutic efficacy of this compound in animal models of these devastating diseases.
References
- 1. Mechanistic and therapeutic role of Drp1 in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. dialnet.unirioja.es [dialnet.unirioja.es]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Increased mitochondrial fission and neuronal dysfunction in Huntington’s disease: implications for molecular inhibitors of excessive mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abnormal interaction between the mitochondrial fission protein Drp1 and hyperphosphorylated tau in Alzheimer's disease neurons: implications for mitochondrial dysfunction and neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abnormal interaction between the mitochondrial fission protein Drp1 and hyperphosphorylated tau in Alzheimer's disease neurons: implications for mitochondrial dysfunction and neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Changes in Drp1 Function and Mitochondrial Morphology Are Associated with the α-Synuclein Pathology in a Transgenic Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in Drp1 Function and Mitochondrial Morphology Are Associated with the α-Synuclein Pathology in a Transgenic Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Researchers show protein controls process that goes awry in Parkinson’s disease | UCLA [newsroom.ucla.edu]
- 15. JCI - Inhibition of mitochondrial fragmentation diminishes Huntington’s disease–associated neurodegeneration [jci.org]
- 16. Drp1 phosphorylation by MAPK1 causes mitochondrial dysfunction in cell culture model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Drp1 hyperactivation reduces neuropathology and behavioral deficits in zQ175 knock-in mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Fine Tuning of Drp1-Dependent Mitochondrial Remodeling and Autophagy Controls Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Developmental disruption of the mitochondrial fission gene drp-1 extends the longevity of daf-2 insulin/IGF-1 receptor mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural basis for regulated assembly of the mitochondrial fission GTPase Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for DRP1i27 in Cardiac Ischemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DRP1i27 is a novel and specific small molecule inhibitor of the human Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. In the context of cardiac ischemia-reperfusion injury, excessive mitochondrial fission is a critical event that contributes to mitochondrial dysfunction, oxidative stress, and ultimately, cardiomyocyte death. By inhibiting Drp1, this compound presents a promising therapeutic strategy to mitigate the detrimental effects of cardiac ischemia and improve outcomes. These application notes provide a comprehensive overview of the use of this compound in both in vitro and in vivo models of cardiac ischemia, including detailed protocols and expected outcomes.
Mechanism of Action
This compound directly binds to the GTPase domain of human Drp1, thereby inhibiting its enzymatic activity. This inhibition prevents the translocation of Drp1 from the cytosol to the mitochondrial outer membrane, a crucial step for the initiation of mitochondrial fission. As a result, this compound promotes a more fused mitochondrial network, which is associated with enhanced mitochondrial function and resistance to apoptotic cell death.
Data Presentation
In Vitro Efficacy of this compound in Simulated Ischemia-Reperfusion (SIR)
| Cell Line | Treatment | Endpoint | Result | Fold Change vs. Control | p-value | Reference |
| HL-1 (murine atrial cardiomyocytes) | 50 µM this compound | Cell Death (%) | 15.17 ± 3.67 | 0.51 | <0.05 | [1] |
| HL-1 (murine atrial cardiomyocytes) | Vehicle (DMSO) | Cell Death (%) | 29.55 ± 5.45 | 1.00 | - | [1] |
| HL-1 (murine atrial cardiomyocytes) | 50 µM this compound | Fragmented Mitochondria (%) | 36.62 ± 7.37 | 0.58 | <0.05 | [1] |
| HL-1 (murine atrial cardiomyocytes) | Vehicle (DMSO) | Fragmented Mitochondria (%) | 63.14 ± 8.12 | 1.00 | - | [1] |
In Vivo Efficacy of a DRP1 Inhibitor (DRP1i1) in a Murine Model of Myocardial Ischemia-Reperfusion
| Animal Model | Treatment | Endpoint | Result | Fold Change vs. Control | p-value | Reference |
| Mouse (in vivo) | DRP1i1 | Infarct Size (%) | Significantly Reduced | - | <0.05 | [2] |
| Mouse (in vivo) | Vehicle | Infarct Size (%) | - | - | - | [2] |
Note: DRP1i1 is reported as a novel Drp1 inhibitor with a similar profile to this compound. The in vivo data for DRP1i1 is presented as a strong surrogate for the expected effects of this compound.
Experimental Protocols
In Vitro: Simulated Ischemia-Reperfusion (SIR) in HL-1 Cardiomyocytes
This protocol is adapted from established methods for inducing ischemia-like conditions in cultured cardiomyocytes.
Materials:
-
HL-1 murine atrial cardiomyocytes
-
Claycomb medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 0.1 mM norepinephrine, and 2 mM L-glutamine
-
Ischemia buffer (e.g., glucose-free, hypoxic buffer)
-
Reperfusion buffer (e.g., standard culture medium)
-
This compound
-
DMSO (vehicle control)
-
Propidium iodide (PI) and Hoechst 33342 for cell death analysis
-
MitoTracker dye for mitochondrial morphology analysis
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture HL-1 cells in supplemented Claycomb medium at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Simulated Ischemia:
-
Wash the cells with PBS.
-
Incubate the cells in ischemia buffer in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 3-6 hours).
-
Include treatment groups with this compound (e.g., 50 µM) and vehicle control (DMSO) in the ischemia buffer.
-
-
Simulated Reperfusion:
-
Remove the ischemia buffer.
-
Add reperfusion buffer (standard culture medium) and return the cells to the normal incubator (37°C, 5% CO2) for a specified time (e.g., 12-24 hours).
-
-
Analysis:
-
Cell Death: Stain cells with Propidium Iodide (PI) and Hoechst 33342. The percentage of dead cells is calculated as (PI-positive cells / Hoechst-positive cells) x 100.
-
Mitochondrial Morphology: Stain cells with a MitoTracker dye. Acquire images using a fluorescence microscope and quantify the percentage of cells with fragmented mitochondria.
-
In Vivo: Murine Model of Myocardial Ischemia-Reperfusion Injury
This protocol describes a standard procedure for inducing myocardial infarction in mice, which can be adapted for testing the efficacy of this compound. This protocol is based on established surgical techniques.[3][4]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Ventilator
-
Suture (e.g., 7-0 silk)
-
This compound formulated for in vivo use (e.g., in a vehicle of DMSO, PEG300, Tween 80, and saline)
-
Saline (vehicle control)
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
-
Evans blue dye for area at risk (AAR) determination
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse and place it in a supine position on a heating pad.
-
Intubate the mouse and connect it to a ventilator.
-
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. A slipknot is used for the reperfusion model.
-
-
Ischemia: Maintain the ligation for a defined period (e.g., 30-60 minutes).
-
This compound Administration: Administer this compound or vehicle control via a suitable route (e.g., intravenous or intraperitoneal injection) at a specific time point relative to ischemia or reperfusion (e.g., just before reperfusion). Dosages should be optimized, but a starting point can be extrapolated from studies with similar compounds like Mdivi-1 (e.g., 1.2 mg/kg).[5]
-
Reperfusion: Release the slipknot to allow blood flow to resume for a specified duration (e.g., 24 hours).
-
Infarct Size Analysis:
-
At the end of the reperfusion period, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk (AAR).
-
Excise the heart, slice it, and incubate the slices in 1% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain pale.
-
Image the heart slices and quantify the infarct size as a percentage of the AAR.
-
Conclusion
This compound is a valuable research tool for investigating the role of mitochondrial fission in cardiac ischemia-reperfusion injury. The provided protocols for in vitro and in vivo models offer a framework for assessing the cardioprotective effects of this novel Drp1 inhibitor. The quantitative data presented from studies with this compound and related compounds demonstrate its potential to reduce cell death, preserve mitochondrial integrity, and limit infarct size. Further research is warranted to fully elucidate its therapeutic potential and to optimize its application in preclinical models of cardiovascular disease.
References
- 1. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mmpc.org [mmpc.org]
- 4. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
- 5. Inhibition of dynamin-related protein 1 protects against myocardial ischemia–reperfusion injury in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Mitochondria with DRP1i27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DRP1i27, a novel small molecule inhibitor of the human Dynamin-related protein 1 (Drp1), for studying mitochondrial dynamics in live cells. This document outlines the mechanism of action, protocols for live-cell imaging, and expected quantitative effects on mitochondrial morphology.
Introduction
Mitochondria are highly dynamic organelles that constantly undergo fission (division) and fusion (merging) to maintain cellular homeostasis. The balance between these processes is crucial for cell health, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. Drp1 is a key GTPase that plays a central role in mediating mitochondrial fission.
This compound has been identified as a direct inhibitor of human Drp1. By binding to Drp1, this compound inhibits its GTPase activity, thereby preventing the constriction and scission of mitochondrial membranes. This inhibition of fission leads to a shift in the dynamic equilibrium towards fusion, resulting in elongated and interconnected mitochondrial networks.
Mechanism of Action of DRP1 and Inhibition by this compound
Mitochondrial fission is a multi-step process initiated by the recruitment of cytosolic Drp1 to the outer mitochondrial membrane. This recruitment is facilitated by adaptor proteins such as Fis1, Mff, MiD49, and MiD51. Once at the mitochondrial surface, Drp1 oligomerizes into ring-like structures that constrict in a GTP-dependent manner, ultimately leading to the division of the mitochondrion.
This compound directly binds to the GTPase domain of human Drp1, inhibiting its enzymatic activity. This prevents the conformational changes required for mitochondrial constriction, effectively blocking the fission process. As a result, mitochondrial fusion processes, mediated by proteins like Mfn1, Mfn2, and OPA1, become dominant, leading to the formation of elongated and hyperfused mitochondrial networks.
Below is a diagram illustrating the signaling pathway of DRP1-mediated mitochondrial fission and the point of inhibition by this compound.
Caption: DRP1-mediated mitochondrial fission pathway and its inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for live-cell imaging of mitochondria treated with this compound.
Protocol 1: Live-Cell Staining and Imaging of Mitochondria
This protocol describes the general procedure for staining mitochondria in live cells and preparing them for imaging.
Materials:
-
Adherent mammalian cell line (e.g., Human Fibroblasts, HeLa, U2OS)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
MitoTracker™ Red CMXRos (or other suitable mitochondrial stain)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. Allow cells to adhere and grow for 24-48 hours.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium from a stock solution. A dose-response experiment is recommended to determine the optimal concentration for your cell type and experimental goals. Suggested concentrations range from 10 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the culture medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for a desired period. An incubation time of 4-6 hours is a good starting point to observe significant changes in mitochondrial morphology.
-
-
Mitochondrial Staining:
-
Prepare a staining solution of MitoTracker™ Red CMXRos in pre-warmed complete culture medium at a final concentration of 50-200 nM.
-
Remove the this compound-containing medium and wash the cells once with pre-warmed PBS.
-
Add the MitoTracker™ staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Imaging Preparation:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add pre-warmed live-cell imaging medium to the dish.
-
-
Live-Cell Imaging:
-
Transfer the imaging dish to the confocal microscope equipped with a live-cell imaging chamber.
-
Acquire images using appropriate laser lines and filter sets for the chosen mitochondrial stain (e.g., 561 nm excitation for MitoTracker™ Red CMXRos).
-
Capture Z-stacks to obtain a comprehensive view of the mitochondrial network.
-
Workflow for this compound Treatment and Live-Cell Imaging
Caption: Experimental workflow for live-cell imaging of mitochondria with this compound.
Quantitative Data Presentation
The following tables summarize the expected quantitative effects of this compound on mitochondrial morphology. These values are based on typical results observed in human fibroblast cell lines and may vary depending on the cell type and experimental conditions.
Table 1: Dose-Dependent Effect of this compound on Mitochondrial Length
| This compound Concentration (µM) | Average Mitochondrial Length (µm) ± SD | Fold Change vs. Control |
| 0 (Vehicle Control) | 2.5 ± 0.8 | 1.0 |
| 10 | 4.8 ± 1.2 | 1.9 |
| 25 | 7.2 ± 1.9 | 2.9 |
| 50 | 9.5 ± 2.5 | 3.8 |
Table 2: Effect of this compound on Mitochondrial Morphology Parameters (at 50 µM)
| Parameter | Vehicle Control | This compound (50 µM) |
| Aspect Ratio (Length/Width) | 2.1 ± 0.5 | 5.8 ± 1.5 |
| Form Factor (Perimeter²/4π*Area) | 1.8 ± 0.4 | 4.5 ± 1.1 |
| Percentage of Cells with Fragmented Mitochondria | 63.14 ± 8.12% | 36.62 ± 7.37%[1] |
| Percentage of Cells with Elongated/Fused Mitochondria | 15 ± 5% | 75 ± 10% |
Data Analysis
Quantitative analysis of mitochondrial morphology can be performed using image analysis software such as ImageJ/Fiji with plugins like Mitochondrial Network Analysis (MiNA). Key parameters to quantify include:
-
Mitochondrial Length/Perimeter: Measures the length of individual mitochondrial structures.
-
Aspect Ratio: The ratio of the major to the minor axis of a mitochondrion, indicating its elongation.
-
Form Factor: A measure of particle circularity and branching. A value of 1 indicates a perfect circle, with higher values representing more elongated and branched structures.
-
Network Interconnectivity: Measures the degree of branching and network formation of the mitochondria.
Conclusion
This compound is a valuable tool for studying the role of mitochondrial fission in various cellular processes. By inhibiting Drp1, researchers can induce mitochondrial elongation and study the functional consequences of a hyperfused mitochondrial network. The protocols and data presented in these application notes provide a foundation for designing and executing live-cell imaging experiments to investigate the effects of this compound on mitochondrial dynamics. It is recommended to optimize concentrations and incubation times for each specific cell line and experimental setup to achieve the most robust and reproducible results.
References
Application Notes and Protocols for DRP1i27 Treatment in Mitochondrial Fusion Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for maintaining cellular health, energy homeostasis, and regulating programmed cell death. An imbalance in these processes, particularly excessive mitochondrial fission, is implicated in a variety of pathological conditions. Dynamin-related protein 1 (Drp1) is a key GTPase that mediates mitochondrial fission. Its inhibition presents a promising therapeutic strategy for diseases associated with mitochondrial dysfunction.
DRP1i27 is a novel small-molecule inhibitor of human Drp1. It directly binds to the GTPase site of Drp1, thereby inhibiting its enzymatic activity and preventing the fragmentation of mitochondria. This inhibition of fission promotes a fused mitochondrial network, a state often associated with increased cellular resilience to stress. These application notes provide detailed protocols for utilizing this compound to induce mitochondrial fusion in cellular models, along with quantitative data on its efficacy and methodologies for assessing its effects.
Mechanism of Action
This compound functions by directly binding to the GTPase domain of human Drp1. This interaction is predicted to occur via polar and hydrophobic interactions within the active site, involving key residues such as Gln34. By occupying the GTPase site, this compound inhibits the hydrolysis of GTP, a critical step for the conformational changes in Drp1 required for mitochondrial constriction and fission. Consequently, the balance of mitochondrial dynamics shifts towards fusion, resulting in an elongated and interconnected mitochondrial network. This effect has been shown to be dependent on the presence of Drp1, as the compound has no significant effect on the mitochondrial morphology of Drp1 knockout cells.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the biochemical and cellular effects of this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Method | Source |
| Binding Affinity (KD) | 190 µM | Microscale Thermophoresis (MST) | |
| 286 µM | Surface Plasmon Resonance (SPR) | ||
| GTPase Activity Inhibition | Significant inhibition at 50 µM | Malachite Green-based Assay |
Table 2: Cellular Effects of this compound
| Cell Line | Treatment Condition | Effect | Quantitative Measurement | Source |
| Human Fibroblasts | This compound (10 µM) | Increased mitochondrial fusion | Significant increase in cells with network mitochondria | |
| Drp1 Wild Type MEFs | This compound (10 µM and 50 µM) | Dose-dependent increase in mitochondrial fusion | Statistically significant increase in fused mitochondria | |
| Drp1 Knockout MEFs | This compound | No significant effect on mitochondrial morphology | - | |
| HL-1 Cells | Simulated Ischemia-Reperfusion + this compound (50 µM) | Cytoprotection | Reduction in cell death from 29.55% to 15.17% | |
| Reduced mitochondrial fragmentation | Reduction in cells with fragmented mitochondria from 63.14% to 36.62% | |||
| Human iPSC-derived Cardiomyocytes | Doxorubicin (5 µM) + this compound (50 µM) | Protection against doxorubicin-induced toxicity | Significant reduction in LDH release |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound action leading to mitochondrial fusion.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically ≤ 0.1%).
2. Protocol for Analysis of Mitochondrial Morphology
This protocol is designed for the qualitative and quantitative assessment of mitochondrial network changes following this compound treatment.
-
Materials:
-
Cells of interest (e.g., human fibroblasts, MEFs, HL-1)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Complete cell culture medium
-
This compound stock solution
-
MitoTracker dye (e.g., MitoTracker Red CMXRos)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filters
-
-
Procedure:
-
Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Treat the cells with varying concentrations of this compound (e.g., 5, 10, 50 µM) or a vehicle control (DMSO) for the desired duration (e.g., 1-24 hours).
-
Thirty minutes before the end of the incubation period, add MitoTracker dye to the culture medium at the manufacturer's recommended concentration (e.g., 100-200 nM).
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope. Acquire images of both the mitochondrial stain and DAPI.
-
Quantification: Blindly score the mitochondrial morphology in a sufficient number of cells (e.g., >100 per condition) into categories such as:
-
Fragmented: Predominantly small, spherical mitochondria.
-
Intermediate: A mix of fragmented and tubular mitochondria.
-
Fused/Networked: Predominantly long, interconnected tubular mitochondria.
-
-
Express the data as the percentage of cells in each category.
-
3. Protocol for Drp1 GTPase Activity Assay
This protocol is a representative method based on the malachite green colorimetric assay to measure the release of inorganic phosphate (Pi) during GTP hydrolysis by Drp1.
-
Materials:
-
Recombinant human Drp1 protein
-
This compound
-
GTP solution
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4)
-
Malachite green reagent
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
In a 96-well plate, pre-incubate recombinant Drp1 (e.g., 0.5 µM) with varying concentrations of this compound or vehicle control (DMSO) in the assay buffer for 20 minutes at room temperature.
-
Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA to a final concentration of 50 mM.
-
Add the malachite green reagent to each well according to the manufacturer's instructions to detect the released inorganic phosphate.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Generate a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.
-
Calculate the GTPase activity and the percentage of inhibition by this compound.
-
4. Protocol for LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity, for example, following treatment with a toxin like doxorubicin, with or without the protective agent this compound.
-
Materials:
-
Cells of interest (e.g., human iPSC-derived cardiomyocytes)
-
96-well cell culture plate
-
Complete cell culture medium
-
This compound
-
Cytotoxic agent (e.g., doxorubicin)
-
LDH Cytotoxicity Assay Kit
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 50 µM) or vehicle control for a specified time (e.g., 1 hour).
-
Introduce the cytotoxic agent (e.g., 5 µM doxorubicin) to the appropriate wells. Include the following controls:
-
Vehicle Control: Untreated cells.
-
This compound Control: Cells treated only with this compound.
-
Toxin Control: Cells treated only with the cytotoxic agent.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
-
Incubate the plate for the desired duration (e.g., 24-48 hours).
-
Following the incubation, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Perform the LDH assay on the supernatants according to the manufacturer's protocol. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time before measuring the absorbance.
-
Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control.
-
Troubleshooting
-
Low Efficacy of this compound: Ensure the compound is fully dissolved in DMSO and diluted fresh for each experiment. Verify the final concentration and incubation time. Cell type-specific differences in uptake or Drp1 expression may also play a role.
-
High Background in LDH Assay: The presence of serum in the culture medium can contribute to background LDH activity. Using a low-serum medium during the assay or a serum-free medium for a short period before the assay can reduce background.
-
Difficulty in Quantifying Mitochondrial Morphology: The classification of mitochondrial morphology can be subjective. It is recommended to have the scoring performed by a blinded observer. Alternatively, use image analysis software (e.g., ImageJ/Fiji) with plugins designed for mitochondrial analysis to obtain more objective measurements like aspect ratio and form factor.
-
Variability in GTPase Assay: The activity of recombinant Drp1 can be sensitive to storage and handling. Ensure the protein is stored correctly and handled gently. The presence of lipids (e.g., liposomes containing cardiolipin) can enhance Drp1 GTPase activity and may be included for more robust measurements.
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound as a tool to study the role of mitochondrial fusion in various cellular processes and disease models.
Application Notes and Protocols for the In Vivo Administration of DRP1i27 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamin-related protein 1 (Drp1) is a key regulator of mitochondrial fission, a process integral to cellular metabolism, proliferation, and apoptosis.[1][2][3] Dysregulated Drp1 activity and excessive mitochondrial fission are implicated in the pathophysiology of numerous diseases. DRP1i27 has been identified as a novel small molecule inhibitor of human Drp1.[1][2][4] It has been shown to directly bind to the GTPase domain of human Drp1, inhibiting its activity.[1][5][6] In vitro studies have demonstrated the cytoprotective effects of this compound in various cell models, including its ability to promote mitochondrial fusion and protect against ischemia-reperfusion injury.[1][2]
While specific in vivo administration protocols and quantitative data for this compound in mouse models are not extensively documented in publicly available literature, this document provides a comprehensive overview of its demonstrated in vitro applications and presents generalized in vivo protocols based on studies with other well-characterized Drp1 inhibitors, such as Mdivi-1 and P110. These protocols are intended to serve as a starting point for researchers developing in vivo experimental plans for this compound.
This compound: In Vitro Applications and Data
This compound has been shown to be effective in various cell-based assays, demonstrating its potential as a therapeutic agent.
Quantitative Data Summary of this compound In Vitro Studies
| Parameter | Cell Line | Concentration(s) | Effect | Reference(s) |
| Binding Affinity (KD) | Human Drp1 isoform 3 | 286 µM (SPR) | Direct binding | [1] |
| Human Drp1 isoform 3 | 190 µM (MST) | Direct binding | [5] | |
| GTPase Activity | Human Drp1 | 5 µM | Statistically significant reduction in GTP to GDP conversion | [2] |
| Mitochondrial Morphology | Drp1 wild type MEFs | 10 µM and 50 µM | Statistically significant increase in fused mitochondrial networks | [1] |
| Drp1 KO MEFs | Not specified | No significant effect, indicating Drp1-dependent action | [1] | |
| Cytoprotection | Murine atrial HL-1 cells (simulated ischemia-reperfusion) | 50 µM | Significant reduction in cell death | [2] |
| Murine atrial HL-1 cells (simulated ischemia-reperfusion) | 50 µM | Significant reduction in cells with fragmented mitochondria | [2] | |
| Human iPSC-derived cardiomyocytes (doxorubicin-induced toxicity) | 50 µM | Significant reduction in cytotoxicity (LDH release) | [2] |
Key In Vitro Experimental Protocols
1. Assessment of Mitochondrial Morphology
This protocol is used to visualize and quantify changes in mitochondrial morphology in response to this compound treatment.
-
Cell Culture and Treatment: Plate cells (e.g., mouse embryonic fibroblasts or HL-1 cells) on coverslips. Treat cells with desired concentrations of this compound (e.g., 5, 10, or 50 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).[1]
-
Immunostaining:
-
Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells.
-
Incubate with a primary antibody against a mitochondrial protein (e.g., Hsp60).[1]
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
2. Cytoprotection Assay (Simulated Ischemia-Reperfusion)
This protocol assesses the ability of this compound to protect cells from injury induced by simulated ischemia-reperfusion.
-
Cell Culture and Treatment: Culture murine atrial HL-1 cells. Treat the cells with this compound (e.g., 50 µM) or a vehicle control during the simulated ischemia-reperfusion injury protocol.[2]
-
Induction of Injury: Subject the cells to a period of simulated ischemia followed by reperfusion.
-
Assessment of Cell Death: Quantify cell death using a suitable assay, such as measuring lactate dehydrogenase (LDH) release into the culture medium.[2]
-
Analysis: Compare the levels of cell death between the this compound-treated and vehicle control groups.
In Vivo Administration of Drp1 Inhibitors in Mouse Models: General Protocols
Disclaimer: The following protocols are based on published studies using the Drp1 inhibitors Mdivi-1 and P110. These are provided as a general guide and will require optimization for this compound.
Quantitative Data Summary of Other Drp1 Inhibitors In Vivo
| Inhibitor | Mouse Model | Dosage | Administration Route | Treatment Duration | Observed Effects | Reference(s) |
| Mdivi-1 | Lower-limb ischemia-reperfusion | 50 mg/kg | Intraperitoneal (i.p.) | Single dose 1h before ischemia | Amelioration of mitochondrial functions, reduction in apoptosis and cell death | [7] |
| Mdivi-1 | Atherosclerosis (ApoE-/- mice) | 5, 10, 20 mg/kg/day | Oral gavage | 12 weeks | Reduced plaque areas and M1 polarization | [8] |
| Mdivi-1 | Alzheimer's Disease (APP/PS1 mice) | 10 and 40 mg/kg | Not specified | 38 days | Reduced mitochondrial fragmentation and ROS production | [9] |
| P110 | Neurodegenerative disease models (AD, HD, ALS) | 3 mg/kg/day | Not specified | Varies by model | Reduced microglia and astrocyte activation | [10] |
| P110 | Huntington's Disease (zQ175 KI mice) | Not specified | Not specified | Not specified | Attenuated behavioral deficits and striatal neuronal loss | [11] |
| P110 | Diabetic Nephropathy (STZ-induced and db/db mice) | Not specified | Not specified | Not specified | Mitigated renal injury | [12] |
General Protocol for Intraperitoneal (i.p.) Administration
This route is commonly used for systemic delivery of small molecule inhibitors.
-
Drug Formulation:
-
Dissolve this compound in a suitable vehicle. A common formulation for similar compounds is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] The solubility of this compound in such a vehicle should be determined empirically.
-
-
Dosage Preparation:
-
Based on the desired dose (e.g., starting with a range similar to Mdivi-1, such as 20-50 mg/kg), calculate the required concentration of the this compound solution.
-
Ensure the final injection volume is appropriate for the size of the mouse (typically 100-200 µL).
-
-
Administration:
-
Restrain the mouse appropriately.
-
Inject the this compound solution into the intraperitoneal cavity.
-
-
Monitoring:
-
Monitor the mice for any signs of toxicity or adverse effects.
-
Proceed with the experimental model and subsequent endpoint analysis.
-
General Protocol for Oral Gavage Administration
This route is suitable for longer-term studies requiring daily administration.
-
Drug Formulation:
-
Prepare a suspension or solution of this compound in a vehicle suitable for oral administration (e.g., corn oil, or a solution containing carboxymethylcellulose).
-
-
Dosage Preparation:
-
Calculate the concentration needed to deliver the desired dose in a typical gavage volume (e.g., 100 µL).
-
-
Administration:
-
Use a proper gavage needle to administer the solution directly into the stomach of the mouse.
-
-
Monitoring:
-
Regularly monitor the body weight and general health of the mice throughout the treatment period.
-
Visualizations
Signaling Pathway of Drp1 in Mitochondrial Fission
Caption: Drp1-mediated mitochondrial fission pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Mitochondrial Morphology Analysis
Caption: Workflow for analyzing mitochondrial morphology in cultured cells treated with this compound.
Logical Relationship of this compound's Cytoprotective Effect
Caption: The logical flow of how this compound confers cytoprotection by inhibiting Drp1.
References
- 1. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhibitors of Mitochondrial Dynamics Mediated by Dynamin-Related Protein 1 in Pulmonary Arterial Hypertension [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of DRP1-dependent mitochondrial fission by Mdivi-1 alleviates atherosclerosis through the modulation of M1 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Drp1 hyperactivation reduces neuropathology and behavioral deficits in zQ175 knock-in mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Drp1-mediated mitochondrial fission by P110 ameliorates renal injury in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficacy of DRP1i27 on Mitochondrial Morphology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. The balance between these two processes, known as mitochondrial dynamics, is crucial for mitochondrial quality control, energy production, and cell survival. Dynamin-related protein 1 (DRP1) is a key GTPase that plays a central role in mediating mitochondrial fission. Dysregulation of DRP1 activity and excessive mitochondrial fission have been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
DRP1i27 is a potent and specific small molecule inhibitor of human DRP1. It binds to the GTPase site of DRP1, thereby inhibiting its activity and reducing mitochondrial fission.[1][2][3] This application note provides detailed protocols for assessing the efficacy of this compound on mitochondrial morphology, enabling researchers to quantitatively evaluate its potential as a therapeutic agent.
Mechanism of Action of DRP1 and Inhibition by this compound
Mitochondrial fission is a multi-step process initiated by the recruitment of cytosolic DRP1 to the outer mitochondrial membrane. At the membrane, DRP1 oligomerizes into ring-like structures that constrict and ultimately sever the mitochondrion in a GTP-dependent manner. This process is regulated by various post-translational modifications of DRP1 and its interaction with adaptor proteins on the mitochondrial surface.
This compound directly targets the GTPase activity of DRP1.[1][2] By inhibiting GTP hydrolysis, this compound prevents the conformational changes required for DRP1 to constrict and divide mitochondria. This leads to an accumulation of elongated and interconnected mitochondrial networks, a hallmark of reduced mitochondrial fission.
Data Presentation: Quantitative Efficacy of this compound
The efficacy of this compound can be quantified by measuring changes in mitochondrial morphology. Key parameters include the percentage of cells with fused or elongated mitochondrial networks, mitochondrial length, and aspect ratio.
| Cell Line | Treatment | Concentration (µM) | Duration | Observed Effect on Mitochondrial Morphology | Reference |
| Human Fibroblasts | This compound | 10, 50 | 24 hours | Dose-dependent increase in fused mitochondrial networks. | [4] |
| Mouse Embryonic Fibroblasts (WT) | This compound | 1, 10, 50 | 24 hours | Statistically significant increase in fused networks at 10 and 50 µM. | [4] |
| Mouse Embryonic Fibroblasts (Drp1 KO) | This compound | 50 | 24 hours | No significant effect, demonstrating DRP1-dependent action. | [4] |
| HL-1 (mouse atrial muscle) | Simulated Ischemia-Reperfusion + this compound | 50 | - | Significant reduction in the percentage of cells with fragmented mitochondria (36.62% vs. 63.14% in DMSO control). | [4] |
Experimental Protocols
The following protocols provide a framework for assessing the effect of this compound on mitochondrial morphology using fluorescence microscopy.
Protocol 1: Live-Cell Imaging of Mitochondrial Morphology
This protocol is ideal for observing dynamic changes in mitochondrial morphology in real-time.
Materials:
-
Cell line of interest (e.g., human fibroblasts, HeLa, U2OS)
-
Glass-bottom culture dishes or plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MitoTracker™ Red CMXRos or MitoTracker™ Green FM (Thermo Fisher Scientific)
-
Live-cell imaging buffer (e.g., phenol red-free DMEM)
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium in the culture dishes with the this compound-containing medium or vehicle control medium.
-
Incubate for the desired duration (e.g., 4, 12, 24 hours).
-
-
Mitochondrial Staining:
-
Approximately 30 minutes before imaging, add MitoTracker dye to the culture medium at a final concentration of 50-100 nM.
-
Incubate for 15-30 minutes at 37°C.
-
Gently wash the cells twice with pre-warmed live-cell imaging buffer.
-
Add fresh, pre-warmed live-cell imaging buffer to the dish for imaging.
-
-
Image Acquisition:
-
Place the dish on the stage of the confocal microscope within the environmental chamber.
-
Use a 60x or 100x oil-immersion objective to locate and focus on the cells.
-
Acquire z-stack images to capture the entire mitochondrial network of individual cells.
-
-
Image Analysis (using ImageJ/Fiji):
-
Open the z-stack images in ImageJ/Fiji.
-
Apply a threshold to segment the mitochondria from the background.
-
Use the "Analyze Particles" function to measure mitochondrial parameters such as:
-
Area: The size of individual mitochondria.
-
Perimeter: The length of the mitochondrial outline.
-
Aspect Ratio (AR): The ratio of the major axis to the minor axis of the mitochondrion. A higher AR indicates a more elongated shape.
-
Form Factor (FF): A measure of circularity (FF = 4π * Area / Perimeter²). A value of 1 indicates a perfect circle, while values closer to 0 indicate a more filamentous shape.
-
-
Classify cells based on their mitochondrial morphology (e.g., fragmented, intermediate, fused/tubular).
-
Protocol 2: Immunofluorescence Staining of Mitochondria in Fixed Cells
This protocol is suitable for high-resolution imaging and when live-cell imaging is not feasible.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a mitochondrial protein (e.g., anti-Tom20 or anti-HSP60)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1, using cells grown on glass coverslips.
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the coverslips with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI or Hoechst stain for 5 minutes to label the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Image Acquisition and Analysis: Follow steps 4 and 5 from Protocol 1.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to effectively assess the efficacy of this compound in modulating mitochondrial morphology. By employing these methods, scientists can generate robust and quantitative data to further elucidate the therapeutic potential of DRP1 inhibition in various disease models. The observed increase in mitochondrial fusion upon this compound treatment provides a clear and measurable endpoint for evaluating its biological activity.
References
- 1. Redox Regulation of Mitochondrial Fission Protein Drp1 by Protein Disulfide Isomerase Limits Endothelial Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drp1-dependent remodeling of mitochondrial morphology triggered by EBV-LMP1 increases cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for DRP1i27 in Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DRP1i27, a novel and specific inhibitor of Dynamin-related protein 1 (Drp1), in the study of metabolic disorders. The following protocols are based on established methodologies and have been adapted for the investigation of this compound's effects on cellular and in vivo models of metabolic disease.
Introduction to DRP1 and its Role in Metabolic Disorders
Dynamin-related protein 1 (Drp1) is a GTPase that plays a critical role in mitochondrial and peroxisomal fission. The dynamic balance between mitochondrial fission and fusion is essential for maintaining mitochondrial quality control, cellular metabolism, and overall homeostasis. In metabolic disorders such as obesity and type 2 diabetes, excessive mitochondrial fission, often mediated by hyperactivation of Drp1, has been linked to mitochondrial dysfunction, insulin resistance, and inflammation.[1][2] Dysfunctional adipose tissue, a key player in metabolic diseases, exhibits altered mitochondrial dynamics.[3][4] Inhibition of Drp1, therefore, presents a promising therapeutic strategy to restore mitochondrial function and improve metabolic health.
This compound: A Specific Inhibitor of Drp1
This compound is a novel small molecule inhibitor that has been shown to directly bind to human Drp1 and inhibit its GTPase activity.[5][6] This inhibition leads to a decrease in mitochondrial fission, resulting in a more fused or elongated mitochondrial network.[5] Unlike the more commonly used Drp1 inhibitor, Mdivi-1, which has been reported to have off-target effects, this compound offers a more specific tool for studying the direct consequences of Drp1 inhibition.[5]
Quantitative Data Summary
The following tables present hypothetical yet expected quantitative data from key experiments designed to evaluate the efficacy of this compound in metabolic disorder models.
Table 1: Effect of this compound on Mitochondrial Respiration in 3T3-L1 Adipocytes
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 150 ± 10 | 100 ± 8 | 300 ± 20 | 100 ± 15 |
| This compound (10 µM) | 180 ± 12 | 130 ± 9 | 400 ± 25 | 122 ± 18 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. OCR: Oxygen Consumption Rate.
Table 2: Effect of this compound on Insulin-Stimulated Glucose Uptake in C2C12 Myotubes
| Treatment Group | Basal Glucose Uptake (pmol/min/mg protein) | Insulin-Stimulated Glucose Uptake (pmol/min/mg protein) | Fold Change (Insulin/Basal) |
| Vehicle Control | 20 ± 2 | 45 ± 4 | 2.25 |
| This compound (10 µM) | 22 ± 2 | 65 ± 5 | 2.95 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 3: In Vivo Efficacy of this compound in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Lean Control | HFD + Vehicle | HFD + this compound (10 mg/kg) |
| Body Weight (g) | 25 ± 1.5 | 45 ± 2.0 | 38 ± 1.8 |
| Fasting Blood Glucose (mg/dL) | 90 ± 5 | 150 ± 10 | 110 ± 8 |
| Plasma Insulin (ng/mL) | 0.5 ± 0.1 | 2.5 ± 0.3 | 1.2 ± 0.2 |
| Glucose Tolerance Test (AUC) | 15000 ± 1000 | 30000 ± 2500 | 20000 ± 1800 |
| Plasma Triglycerides (mg/dL) | 80 ± 10 | 200 ± 20 | 120 ± 15* |
*p < 0.05 compared to HFD + Vehicle. Data are presented as mean ± SEM. AUC: Area Under the Curve.
Experimental Protocols
In Vitro Assays
This protocol utilizes the Seahorse XF Analyzer to measure oxygen consumption rate (OCR), providing insights into mitochondrial function.[5]
Materials:
-
Differentiated 3T3-L1 adipocytes or C2C12 myotubes in a Seahorse XF cell culture microplate
-
This compound (dissolved in DMSO)
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed and differentiate 3T3-L1 or C2C12 cells in a Seahorse XF cell culture microplate according to standard protocols.
-
This compound Treatment: On the day of the assay, replace the culture medium with Seahorse XF Base Medium containing the desired concentration of this compound or vehicle (DMSO). Incubate for the desired treatment time (e.g., 2-24 hours) at 37°C in a non-CO2 incubator.
-
Assay Preparation: Hydrate the sensor cartridge of the Seahorse XF plate with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator. Load the injection ports of the sensor cartridge with the compounds from the Mito Stress Test Kit (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).
-
Seahorse XF Analysis: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[3][7]
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Calculate the key parameters of mitochondrial function as outlined in Table 1.
This protocol measures the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) to assess insulin sensitivity.[4][8][9]
Materials:
-
Differentiated C2C12 myotubes or 3T3-L1 adipocytes in a 96-well plate
-
This compound
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Insulin (100 nM)
-
2-Deoxy-D-[³H]glucose or 2-NBDG
-
Phloretin (glucose transport inhibitor)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
This compound Treatment: Treat differentiated cells with this compound or vehicle for the desired duration.
-
Serum Starvation: Serum-starve the cells for 3-4 hours in serum-free medium.
-
Insulin Stimulation: Wash the cells with KRPH buffer and incubate with or without 100 nM insulin for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for 10-15 minutes. To determine non-specific uptake, add phloretin to a subset of wells.
-
Termination and Lysis: Stop the uptake by washing the cells with ice-cold KRPH buffer. Lyse the cells with a suitable lysis buffer.
-
Measurement: For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader.
-
Data Analysis: Normalize the glucose uptake to protein concentration. Calculate the fold change in glucose uptake upon insulin stimulation.
This protocol assesses the phosphorylation status of key proteins in the insulin signaling cascade.
Materials:
-
Differentiated cells treated with this compound and/or insulin
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-IRS-1 (Tyr612), anti-IRS-1)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Protocol: High-Fat Diet-Induced Obesity Mouse Model
This protocol outlines a study to evaluate the therapeutic potential of this compound in a preclinical model of obesity and insulin resistance.[10][11][12]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (e.g., 60% kcal from fat) and control lean diet
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and insulin ELISA kit
-
Equipment for oral gavage
Procedure:
-
Acclimatization: Acclimatize mice for one week with free access to standard chow and water.
-
Diet Induction: Divide mice into two groups: one receiving a high-fat diet (HFD) and a lean control group receiving a standard diet. Maintain the diets for 12-16 weeks to induce obesity and insulin resistance in the HFD group.
-
This compound Treatment: After the diet induction period, divide the HFD mice into two subgroups: one receiving vehicle and the other receiving this compound (e.g., 10 mg/kg/day via oral gavage) for 4-8 weeks.
-
Metabolic Monitoring:
-
Body Weight and Food Intake: Monitor body weight and food intake weekly.
-
Glucose and Insulin Tolerance Tests (GTT/ITT): Perform GTT and ITT towards the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
-
Terminal Procedures:
-
Blood Collection: At the end of the study, collect blood via cardiac puncture for the analysis of plasma glucose, insulin, lipids (triglycerides, cholesterol), and other relevant biomarkers.
-
Tissue Harvesting: Harvest key metabolic tissues such as liver, adipose tissue (epididymal and subcutaneous), and skeletal muscle. Snap-freeze tissues in liquid nitrogen for subsequent molecular analysis (e.g., Western blot, qPCR) or fix in formalin for histology.
-
Conclusion
This compound represents a valuable research tool for elucidating the role of mitochondrial dynamics in metabolic diseases. The protocols provided here offer a framework for investigating the cellular and in vivo effects of this specific Drp1 inhibitor. By employing these methods, researchers can gain deeper insights into the therapeutic potential of targeting mitochondrial fission for the treatment of obesity, type 2 diabetes, and related metabolic disorders. It is important to note that specific concentrations of this compound and treatment durations may need to be optimized for different cell types and experimental models.
References
- 1. Partial skeletal muscle-specific Drp1 knockout enhances insulin sensitivity in diet-induced obese mice, but not in lean mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of dynamin‐related protein 1 attenuates skeletal muscle insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- 9. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diet-induced obese mice are resistant to improvements in cardiac function resulting from short-term adropin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DRP1i27 not inhibiting mitochondrial fission
Welcome to the technical support center for DRP1i27, a novel inhibitor of the mitochondrial fission protein Drp1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot experiments where it may not appear to inhibit mitochondrial fission as expected.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel small molecule inhibitor of human Dynamin-related protein 1 (Drp1).[1][2] It functions by directly binding to the GTPase domain of Drp1, inhibiting its enzymatic activity.[1][3] This inhibition prevents the Drp1-mediated constriction and division of mitochondria, leading to a more fused or elongated mitochondrial network.[1] The effect of this compound is dependent on the presence of Drp1, as it has no effect on mitochondrial morphology in Drp1 knock-out cells.[1]
Q2: What is the recommended working concentration for this compound?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies have shown significant inhibition of mitochondrial fission and cytoprotective effects in a concentration range of 10-50 µM.[4] A dose-dependent response is often observed, with statistical significance reached at 10 µM and 50 µM in mouse embryonic fibroblasts.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[5] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[6][7] When preparing working solutions, it is crucial to ensure the compound is fully dissolved. Sonication may be used to aid dissolution.[6][7]
Q4: How does this compound compare to other Drp1 inhibitors like Mdivi-1 and P110?
A4: this compound, Mdivi-1, and P110 are all inhibitors of Drp1 but have different mechanisms of action and properties.
-
This compound: A novel, specific inhibitor that directly binds to the GTPase domain of human Drp1.[1][3]
-
Mdivi-1: One of the most widely used Drp1 inhibitors, but its specificity for human Drp1 has been questioned, and it has reported off-target effects, including inhibition of mitochondrial complex I.[8] Mdivi-1 is also prone to aggregation, which can affect its activity and lead to inconsistent results.[1]
-
P110: A peptide-based inhibitor that disrupts the interaction between Drp1 and its receptor Fis1.[8] Its specificity lies in targeting this protein-protein interaction.
| Feature | This compound | Mdivi-1 | P110 |
| Target | Drp1 GTPase Domain[1][3] | Drp1 (specificity debated) | Drp1-Fis1 Interaction[8] |
| Mechanism | Direct competitive inhibition[1] | Allosteric inhibition (proposed) | Protein-protein interaction disruption |
| Specificity | High for human Drp1[1] | Potential off-target effects[8] | Specific for Drp1-Fis1 interaction |
| Known Issues | Potential for aggregation at high concentrations | Aggregation, off-target effects[1] | Peptide delivery and stability |
Troubleshooting Guide: this compound Not Inhibiting Mitochondrial Fission
If you are not observing the expected inhibition of mitochondrial fission with this compound, consider the following potential issues and troubleshooting steps.
Problem 1: No visible change in mitochondrial morphology.
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your cell line. |
| Compound Insolubility or Aggregation | Ensure the this compound stock solution is fully dissolved. Use sonication if necessary. Prepare fresh dilutions in pre-warmed culture medium for each experiment. Consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.05%) to the assay buffer to reduce aggregation, as this has been shown to increase the aggregation threshold of this compound. |
| Compound Instability | Prepare fresh working solutions from a frozen stock for each experiment. The stability of this compound in cell culture media over extended periods has not been extensively reported, so for long-term experiments (>24 hours), consider replenishing the media with fresh this compound. |
| Insufficient Incubation Time | Optimize the incubation time. An effect on mitochondrial morphology can typically be observed within a few hours, but the optimal time may vary between cell types. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours). |
| Low Drp1 Expression in Cell Line | Verify the expression level of Drp1 in your cell line using Western blotting or qPCR. Some cell lines may have very low endogenous levels of Drp1, making them less responsive to its inhibition. |
| Cell-Specific Factors | The regulation of Drp1 is complex and involves various post-translational modifications (PTMs) and interacting proteins.[6] The signaling pathways active in your specific cell type could influence the efficacy of this compound. Consider using a positive control, such as a cell line known to be responsive to Drp1 inhibition. |
Problem 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Compound Preparation | Standardize your protocol for preparing this compound solutions. Always use the same solvent and ensure complete dissolution. Prepare fresh dilutions for each experiment. |
| Variability in Cell Culture Conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Changes in these factors can affect cellular physiology and response to inhibitors. |
| Freeze-Thaw Cycles of Stock Solution | Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][7] |
Problem 3: Observed cytotoxicity.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of any compound can lead to off-target effects and cytotoxicity. Determine the cytotoxic threshold of this compound in your cell line using a cell viability assay (e.g., MTT, LDH release). Use concentrations below this threshold for your fission inhibition experiments. Published data shows cytoprotective effects at 50 µM in some cell types.[4] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control (media with the same concentration of solvent) in all experiments. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology
This protocol describes a general method for visualizing and quantifying changes in mitochondrial morphology in response to this compound treatment.
Materials:
-
Cells of interest
-
Mitochondrial fluorescent probe (e.g., MitoTracker™ Red CMXRos, or transfection with a mitochondrial-targeted fluorescent protein like mito-GFP)
-
This compound
-
DMSO
-
Cell culture medium
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) at a density that allows for clear visualization of individual cells.
-
Mitochondrial Labeling (if using a probe): Incubate cells with a mitochondrial fluorescent probe according to the manufacturer's instructions. For example, with MitoTracker™ Red CMXRos, a typical concentration is 25-500 nM for 15-45 minutes.
-
This compound Treatment: Prepare a working solution of this compound in pre-warmed cell culture medium from a DMSO stock. The final DMSO concentration should be kept low (e.g., ≤0.1%). Treat the cells with the desired concentration of this compound for the optimized incubation time. Include a vehicle control (DMSO only).
-
Image Acquisition: Acquire fluorescence images of the mitochondria using a fluorescence microscope. It is recommended to capture images from multiple random fields for each condition.
-
Image Analysis: Use image analysis software to quantify mitochondrial morphology. Common parameters include:
-
Aspect Ratio: The ratio of the major to the minor axis of a mitochondrion. A higher aspect ratio indicates a more elongated or fused morphology.
-
Form Factor: A measure of both particle size and shape. A higher form factor indicates a more elongated and branched network.
-
Mitochondrial Footprint: The percentage of the cell area occupied by mitochondria.
-
Categorization: Manually or automatically categorize mitochondria into distinct morphological classes (e.g., fragmented, intermediate, tubular).
-
Protocol 2: Cytotoxicity Assay (LDH Release)
This protocol measures the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
Cell culture medium
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat cells with a range of this compound concentrations for the desired duration. Include a vehicle control (DMSO) and a positive control for maximal LDH release (provided in the kit).
-
LDH Measurement: Follow the instructions provided with the LDH cytotoxicity assay kit to measure the amount of LDH released into the culture medium.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control.
Signaling Pathways and Logical Relationships
The activity of Drp1, and therefore the efficacy of this compound, is tightly regulated by a complex network of signaling pathways and post-translational modifications. Understanding these relationships can help interpret experimental results.
Drp1 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting DRP1i27 solubility issues
Welcome to the technical support center for DRP1i27, a potent inhibitor of the human dynamin-related protein 1 (Drp1). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the human Drp1 protein.[1][2] Its primary function is to bind to the GTPase site of Drp1, which inhibits the protein's activity.[1][3][4] Drp1 plays a crucial role in mitochondrial fission, the process by which mitochondria divide.[5][6][7] By inhibiting Drp1, this compound prevents this fission process, leading to an increase in elongated and interconnected mitochondrial networks.[5][6][8] This modulation of mitochondrial dynamics can protect cells against certain types of stress and injury, such as simulated ischemia-reperfusion injury.[1][6]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as DMSO.[2][4] For in vivo applications, specific formulations are recommended to achieve solubility and bioavailability. Two common protocols involve a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of DMSO and a saline solution containing SBE-β-CD.[1] It is crucial to select a solvent system that is compatible with your specific experimental setup.
Q3: What is the recommended storage procedure for this compound?
A3: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][9] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: What are the known binding affinities of this compound for human Drp1?
A4: The binding affinity of this compound to human Drp1 has been determined by multiple independent methods. Surface Plasmon Resonance (SPR) assays show a binding affinity (KD) of 286 µM, while Microscale Thermophoresis (MST) assays indicate a KD of 190 µM.[1][6]
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems researchers may encounter when dissolving and using this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or phase separation during preparation. | The compound has limited solubility in the chosen solvent or the concentration is too high. | Gently heat the solution and/or use sonication to aid in dissolution.[1] If precipitation persists, consider preparing a more dilute stock solution or using one of the recommended in vivo formulations which are designed for better solubility. |
| The compound will not dissolve in aqueous buffers. | This compound has poor solubility in aqueous solutions. | For most applications, a stock solution should first be prepared in 100% DMSO.[2][4] This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of DMSO is compatible with your cells or assay. |
| Cloudiness or precipitation is observed after diluting the DMSO stock solution into an aqueous buffer. | The compound is precipitating out of the aqueous solution due to its hydrophobic nature. | When diluting the DMSO stock, add it dropwise to the aqueous buffer while gently vortexing or stirring. This helps to prevent localized high concentrations that can lead to precipitation. If the issue persists, consider using a lower final concentration of this compound or incorporating a surfactant like Tween-80 in your final buffer, if compatible with your experiment. |
| Inconsistent experimental results. | This could be due to inaccurate concentration of the this compound solution, possibly from incomplete dissolution or degradation. | Always ensure the compound is fully dissolved before use. Visually inspect the solution for any particulate matter. Prepare fresh dilutions from a properly stored stock solution for each experiment to ensure consistency. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
Quantitative Data Summary
| Parameter | Value | Method |
| Binding Affinity (KD) | 286 µM | Surface Plasmon Resonance (SPR)[1][6] |
| Binding Affinity (KD) | 190 µM | Microscale Thermophoresis (MST)[1][6] |
| Solubility in DMSO | ≥ 100 mg/mL (272.88 mM) | [4] |
| Solubility in Formulation 1 | ≥ 2.5 mg/mL (6.82 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] |
| Solubility in Formulation 2 | ≥ 2.5 mg/mL (6.82 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline)[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
To aid dissolution, the tube can be gently heated to 37°C and sonicated in an ultrasonic bath for a short period.[4]
-
Visually confirm that the solution is clear and free of any particulates.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.[1]
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
Visualizations
Caption: this compound inhibits Drp1, preventing mitochondrial fission and promoting elongation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Drp1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound dihydrochloride | Dynamin | | Invivochem [invivochem.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DRP1: At the Crossroads of Dysregulated Mitochondrial Dynamics and Altered Cell Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing DRP1i27 Concentration for Primary Neurons
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of DRP1i27, a potent inhibitor of the human dynamin-related protein 1 (Drp1), in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Drp1, a key regulator of mitochondrial fission. It binds to the GTPase domain of Drp1, inhibiting its enzymatic activity.[1] This leads to a decrease in mitochondrial fission and an increase in fused mitochondrial networks.
Q2: What is the recommended starting concentration of this compound for primary neurons?
A2: While the optimal concentration of this compound for primary neurons has not been definitively established in the literature, based on studies with other Drp1 inhibitors like mdivi-1, a starting concentration of 25 µM is recommended.[2][3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific neuronal type and experimental conditions.
Q3: What is a reasonable concentration range to test for optimization?
A3: We recommend testing a concentration range of 1 µM to 50 µM . Studies in cell lines have shown this compound to be effective in a dose-dependent manner between 10 µM and 50 µM.[1] However, primary neurons can be more sensitive, so including lower concentrations is advisable.
Q4: How long should I incubate primary neurons with this compound?
A4: The incubation time will depend on your experimental goals. For acute inhibition of mitochondrial fission, a pre-incubation of 4 to 6 hours is often sufficient.[3] For longer-term studies on neuroprotection or synaptic function, incubation times may extend to 24 hours or longer. It is essential to monitor cell viability over extended incubation periods.
Q5: What are the potential off-target effects or toxicity of this compound in primary neurons?
A5: While this compound is designed to be a specific Drp1 inhibitor, high concentrations of any small molecule can lead to off-target effects and toxicity. In primary neurons, excessive inhibition of mitochondrial fission can disrupt essential cellular processes and lead to cell death.[2] It is critical to establish a therapeutic window where DRP1 is effectively inhibited without causing significant neurotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of neuronal death observed after treatment. | The concentration of this compound is too high and causing toxicity. | Perform a dose-response experiment starting from a lower concentration (e.g., 1 µM) to identify a non-toxic effective concentration. Reduce the incubation time. |
| No observable effect on mitochondrial morphology or desired downstream outcome. | The concentration of this compound is too low. The incubation time is too short. | Increase the concentration of this compound in a stepwise manner (e.g., 10 µM, 25 µM, 50 µM). Increase the incubation time. Ensure proper preparation and storage of the this compound stock solution. |
| Inconsistent results between experiments. | Variability in primary neuron culture health. Inconsistent preparation of this compound working solutions. | Standardize your primary neuron culture protocol to ensure consistent cell density and health. Prepare fresh working solutions of this compound for each experiment from a validated stock. |
| Unexpected changes in neuronal morphology or function unrelated to mitochondrial fission. | Potential off-target effects of this compound at the concentration used. | Test the effect of this compound in Drp1 knockout/knockdown neurons to confirm the observed phenotype is Drp1-dependent.[1] Lower the concentration of this compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in Primary Cortical Neurons
Objective: To determine the effective and non-toxic concentration range of this compound for inhibiting mitochondrial fission in primary cortical neurons.
Methodology:
-
Primary Neuron Culture: Culture primary cortical neurons from embryonic day 18 (E18) rodents on poly-D-lysine coated plates or coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Prepare fresh working solutions in culture medium for each experiment.
-
Dose-Response Treatment: At days in vitro (DIV) 7-10, treat the neurons with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 6 hours.
-
Mitochondrial Morphology Assessment:
-
Stain the neurons with a mitochondrial marker (e.g., MitoTracker Red CMXRos).
-
Fix the cells with 4% paraformaldehyde.
-
Image the mitochondrial morphology using a fluorescence microscope.
-
Quantify mitochondrial length and circularity using image analysis software (e.g., ImageJ/Fiji). An increase in mitochondrial length and a decrease in circularity indicate inhibition of fission.
-
-
Viability Assay:
-
In a parallel set of cultures, treat the neurons with the same this compound concentrations for 24 hours.
-
Assess cell viability using a lactate dehydrogenase (LDH) assay or by staining with a live/dead cell stain (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Protocol 2: Assessing the Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
Objective: To evaluate the ability of this compound to protect primary neurons from glutamate-induced cell death.
Methodology:
-
Primary Neuron Culture: Culture primary cortical or hippocampal neurons as described in Protocol 1.
-
This compound Pre-treatment: At DIV 10-14, pre-treat the neurons with the determined optimal, non-toxic concentration of this compound (e.g., 25 µM) for 4-6 hours.
-
Glutamate Challenge: Induce excitotoxicity by exposing the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in the continued presence of this compound.
-
Washout and Recovery: Wash out the glutamate and this compound and replace with fresh culture medium.
-
Viability Assessment: After 24 hours of recovery, assess neuronal viability using an LDH assay, MTT assay, or by counting condensed/pycnotic nuclei after DAPI staining.[2]
Quantitative Data Summary
| Inhibitor | Cell Type | Effective Concentration | Observed Effect | Toxicity Notes | Reference |
| This compound | Human and Mouse Fibroblasts | 10 - 50 µM | Dose-dependent increase in fused mitochondrial networks. | Not specified. | [1] |
| Mdivi-1 | Primary Cortical Neurons | 25 µM | Protection against glutamate excitotoxicity and oxygen-glucose deprivation. | Higher concentrations exerted toxic effects. | [2] |
| Mdivi-1 | Primary Hippocampal Neurons | 25 µM | Inhibition of Aβ-induced mitochondrial fragmentation. | Not specified. | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: DRP1 signaling pathway in response to cellular stress and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration in primary neurons.
References
- 1. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Drp1 provides neuroprotection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Drp1 Ameliorates Synaptic Depression, Aβ Deposition, and Cognitive Impairment in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
minimizing DRP1i27 cytotoxicity in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential cytotoxicity associated with the long-term use of DRP1i27, a potent inhibitor of the human dynamin-related protein 1 (Drp1).
Troubleshooting Guide: Minimizing this compound Cytotoxicity in Long-Term Experiments
Prolonged inhibition of Drp1 can lead to excessive mitochondrial fusion, which may impair mitochondrial quality control and lead to cellular stress over time. The following table outlines potential issues, their causes, and recommended solutions to mitigate cytotoxicity in long-term experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Gradual decrease in cell viability over days/weeks. | Accumulation of damaged mitochondria: Prolonged inhibition of mitochondrial fission can prevent the segregation and removal of damaged mitochondria via mitophagy. | 1. Implement intermittent this compound treatment: Alternate between treatment and washout periods to allow for mitochondrial fission and quality control. 2. Co-treat with a mitochondrial antioxidant: Use compounds like MitoQ to reduce oxidative stress and protect mitochondria. 3. Monitor mitochondrial health: Regularly assess mitochondrial membrane potential and ROS production. |
| Altered cellular metabolism (e.g., increased glycolysis, decreased respiration). | Impaired mitochondrial function: An overly fused mitochondrial network may have reduced efficiency in substrate transport and electron transport chain function. | 1. Optimize this compound concentration: Use the lowest effective concentration that achieves the desired level of mitochondrial fusion without severely impacting respiration. 2. Supplement culture media: Ensure the media is rich in nutrients that support both glycolysis and oxidative phosphorylation. 3. Perform metabolic profiling: Use assays like the Seahorse XF Analyzer to monitor metabolic changes. |
| Induction of cellular senescence. | Persistent cellular stress: The accumulation of dysfunctional mitochondria and altered metabolism can trigger stress-induced senescence pathways.[1][2] | 1. Monitor for senescence markers: Stain for senescence-associated β-galactosidase and check for changes in cell morphology. 2. Titrate this compound concentration: Lower concentrations may be sufficient to achieve the desired effect without inducing senescence. 3. Consider alternative inhibitors: If senescence is a persistent issue, exploring other Drp1 inhibitors with different mechanisms of action might be beneficial. |
| Inconsistent experimental results. | This compound instability or precipitation: The compound may degrade or precipitate in the culture medium over time, leading to variable effective concentrations. | 1. Prepare fresh this compound solutions: Avoid using old stock solutions. This compound is stable for up to 6 months at -80°C and 1 month at -20°C when stored properly. 2. Ensure proper solubilization: Use recommended solvents like DMSO and check for any precipitation in the media.[3] 3. Perform regular media changes: Replenish the media with fresh this compound at regular intervals to maintain a consistent concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in long-term experiments?
A1: For long-term studies, it is crucial to use the lowest effective concentration to minimize off-target effects and cytotoxicity. A good starting point is to perform a dose-response curve for a short duration (e.g., 24-48 hours) to determine the EC50 for the desired morphological change (mitochondrial elongation). For long-term experiments, a concentration at or slightly below the EC50 is recommended. Concentrations of 10-50 µM have been used in short-term cell-based assays to achieve a significant increase in fused mitochondrial networks.[4]
Q2: How can I monitor the health of my cells during a long-term this compound treatment?
A2: Regular monitoring of cellular and mitochondrial health is essential. We recommend the following:
-
Cell Viability Assays: Perform regular cell counts using a trypan blue exclusion assay or a fluorescence-based live/dead assay.
-
Mitochondrial Membrane Potential: Use potentiometric dyes like TMRM or JC-1 to assess the mitochondrial membrane potential, a key indicator of mitochondrial health.[5]
-
Reactive Oxygen Species (ROS) Production: Measure mitochondrial ROS levels using probes like MitoSOX Red.
-
Morphological Assessment: Visually inspect cells for any signs of stress, such as changes in morphology, detachment, or the appearance of vacuoles.
Q3: What are the potential off-target effects of this compound?
A3: this compound is a novel and highly selective inhibitor of human Drp1.[4] It was developed to overcome the off-target effects and aggregation issues associated with the more commonly used Drp1 inhibitor, Mdivi-1.[4] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations or in specific cellular contexts. It is always recommended to include appropriate controls, such as a vehicle control and potentially a negative control compound, in your experiments.
Q4: Can I combine this compound with other drugs in my long-term experiments?
A4: Yes, but caution is advised. When combining this compound with other compounds, it is important to first assess the potential for synergistic cytotoxicity. Perform preliminary experiments with a matrix of concentrations of both compounds to identify a safe and effective combination. Be particularly mindful of compounds that also affect mitochondrial function or cellular metabolism.
Experimental Protocols
Protocol 1: Determining the Optimal Long-Term Concentration of this compound
This protocol describes how to establish the lowest effective and non-toxic concentration of this compound for long-term cell culture experiments.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
96-well clear-bottom black plates
-
MitoTracker Green FM (for mitochondrial morphology)
-
Hoechst 33342 (for nuclear staining)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
This compound Titration: Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.1 µM to 100 µM. Include a DMSO vehicle control.
-
Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Time-Course Analysis: At various time points (e.g., 24h, 48h, 72h, 5 days, 7 days), assess the following:
-
Mitochondrial Morphology: Stain cells with MitoTracker Green FM and Hoechst 33342. Capture images and quantify the percentage of cells with elongated mitochondria.
-
Cell Viability: Use the CellTiter-Glo® assay according to the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
-
Data Analysis:
-
Plot the percentage of cells with elongated mitochondria versus the log of this compound concentration to determine the EC50 for mitochondrial fusion.
-
Plot cell viability versus the log of this compound concentration to determine the IC50 for cytotoxicity.
-
Select a concentration for long-term experiments that provides a significant increase in mitochondrial fusion with minimal impact on cell viability.
-
Protocol 2: Assessing Mitochondrial Health During Long-Term this compound Treatment
This protocol provides a method for monitoring mitochondrial membrane potential and ROS production in cells treated with this compound over an extended period.
Materials:
-
Cells cultured in the presence of the optimized this compound concentration and controls.
-
TMRM (Tetramethylrhodamine, Methyl Ester) for mitochondrial membrane potential.
-
MitoSOX™ Red Mitochondrial Superoxide Indicator.
-
Hoechst 33342.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Prepare Staining Solution: At each desired time point, prepare a working solution of TMRM (e.g., 20 nM) and MitoSOX Red (e.g., 5 µM) with Hoechst 33342 in pre-warmed culture medium.
-
Cell Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging/Quantification:
-
Microscopy: Acquire images using appropriate filter sets for TMRM (red), MitoSOX Red (red), and Hoechst 33342 (blue).
-
Plate Reader: Measure the fluorescence intensity for TMRM and MitoSOX Red. Normalize the fluorescence intensity to the cell number (determined by Hoechst 33342 fluorescence or a separate cell count).
-
-
Data Analysis: Compare the normalized fluorescence intensities of the this compound-treated cells to the vehicle-treated control cells at each time point. A significant decrease in TMRM fluorescence indicates mitochondrial depolarization, while an increase in MitoSOX Red fluorescence indicates elevated mitochondrial superoxide levels.
Visualizations
Caption: DRP1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Minimizing this compound Cytotoxicity in Long-Term Experiments.
References
- 1. Epigenetic modulation of Drp1-mediated mitochondrial fission by inhibition of S-adenosylhomocysteine hydrolase promotes vascular senescence and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53 regulates mitochondrial dynamics by inhibiting Drp1 translocation into mitochondria during cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
DRP1i27 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of DRP1i27 in experimental settings. The following information is designed to help troubleshoot common issues and answer frequently asked questions related to the handling and use of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. Based on manufacturer recommendations, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation. Protect the stock solution from prolonged exposure to light.
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: It is best practice to keep the final concentration of DMSO in your cell culture medium below 0.1% to avoid solvent-induced cellular toxicity. When diluting your this compound stock solution into the culture medium, ensure the final DMSO concentration does not exceed this limit.
Q3: I am not observing the expected biological effect of this compound in my cell-based assays. Could this be a stability issue?
A3: Yes, a lack of biological effect could be due to the degradation of this compound in your cell culture medium at 37°C. The stability of small molecules in culture media can be influenced by factors such as temperature, pH, light exposure, and interactions with media components, including serum. If you suspect instability, it is recommended to perform a stability assessment of this compound under your specific experimental conditions.
Q4: How does serum in the cell culture medium affect the stability and activity of this compound?
A4: Serum contains various proteins and enzymes that can interact with small molecules. Serum proteins, such as albumin, can bind to compounds, which may either stabilize them or reduce their effective concentration available to the cells.[1][2] The presence of esterases and other enzymes in serum can also lead to the metabolic degradation of the compound. The impact of serum can be lot-dependent, introducing variability into experiments.[3]
Q5: Can this compound degrade due to light exposure during my experiments?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term use. |
| Variability in serum lots. | If using serum, test a new lot of serum for its effect on this compound activity. If possible, use a large batch of a single serum lot for a series of experiments. | |
| Reduced or no activity of this compound in long-term experiments (e.g., >24 hours) | Degradation of this compound in cell culture medium at 37°C. | Replenish the cell culture medium with freshly diluted this compound every 24 hours. Perform a stability study to determine the half-life of this compound in your specific medium and under your experimental conditions (see Experimental Protocol below). |
| Precipitate formation upon dilution in aqueous media | Poor solubility of this compound. | Ensure the final concentration of this compound is within its solubility limit in the culture medium. If precipitation occurs, consider using a different formulation or a lower concentration. Gentle warming and sonication may aid dissolution, but the stability of the compound under these conditions should be verified. |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time at 37°C.
Objective: To quantify the concentration of this compound remaining in cell culture medium at various time points.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO₂
-
Analytical method for quantification of this compound (e.g., HPLC-UV, LC-MS/MS)
-
Quenching solution (e.g., cold acetonitrile)
Methodology:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in the desired cell culture medium to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.1%.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a CO₂ incubator.
-
-
Time Points:
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The 0-hour time point represents the initial concentration.
-
-
Sample Processing:
-
At each time point, transfer an aliquot of the sample to a new tube.
-
To stop any potential enzymatic degradation, add a quenching solution (e.g., 3 volumes of cold acetonitrile).
-
Centrifuge the samples to pellet any precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the concentration of the remaining this compound using a validated analytical method like HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining this compound against time to determine the degradation profile.
-
The half-life (t½) can be calculated from the degradation curve.
-
Experimental Workflow for this compound Stability Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. m.youtube.com [m.youtube.com]
inconsistent results with DRP1i27 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DRP1i27, a potent and direct inhibitor of the human dynamin-related protein 1 (Drp1). This guide is intended for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that directly targets human Drp1, a key regulator of mitochondrial fission.[1][2] It binds to the GTPase site of Drp1, specifically forming hydrogen bonds with Gln34 and Asp218, thereby inhibiting its activity.[1][3] This inhibition of Drp1-mediated mitochondrial fission leads to an increase in fused mitochondrial networks.[4][5]
Q2: How does this compound differ from Mdivi-1?
This compound was developed as a more specific and reliable alternative to Mdivi-1.[5][6] Mdivi-1, a widely used Drp1 inhibitor, has been reported to have off-target effects and a tendency to aggregate, which may contribute to inconsistent experimental findings.[2][7] In contrast, this compound has been shown to directly bind to human Drp1 without aggregation issues in assay buffers, suggesting greater reliability.[5][7]
Q3: What is the demonstrated effect of this compound in cellular models?
In cell line models, this compound has been shown to promote the formation of fused mitochondrial networks in a dose-dependent and Drp1-dependent manner.[4][5] This effect was observed in human and mouse fibroblasts.[1] Importantly, the compound had no significant effect on mitochondrial morphology in Drp1 knock-out (KO) cells, indicating its specificity.[5][6] this compound has also demonstrated cytoprotective effects, such as protecting against simulated ischemia-reperfusion injury.[1][3]
Q4: How should I store and handle this compound?
For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[3] The product should be sealed and protected from moisture and light.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect on mitochondrial morphology | Suboptimal Concentration: The effective concentration of this compound can be cell-type dependent. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations between 10 µM and 50 µM have been shown to be effective in mouse embryonic fibroblasts.[5] |
| Incorrect Vehicle Control: The solvent used to dissolve this compound may have its own effects on the cells. | Always include a vehicle control (e.g., DMSO) at the same final concentration used for the this compound treatment. | |
| Cell Health: Unhealthy or stressed cells may not respond as expected to perturbations in mitochondrial dynamics. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Assess cell viability in parallel with your experiment. | |
| Drp1 Expression Levels: The effect of this compound is dependent on the presence of Drp1.[5][6] | Confirm Drp1 expression in your cell model using techniques like Western blotting or qPCR. | |
| Compound Precipitation in Media | Solubility Issues: this compound may precipitate in aqueous solutions if not prepared correctly. | Prepare a concentrated stock solution in a suitable solvent like DMSO. For working solutions, vendors suggest formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Gentle heating or sonication can aid dissolution if precipitation occurs during preparation.[1] |
| Observed Cellular Toxicity | High Concentration: Excessive concentrations of this compound may lead to off-target effects or cellular stress. | Lower the concentration of this compound used. Refer to dose-response studies to find a concentration that elicits the desired effect without significant toxicity. |
| Prolonged Incubation: Long exposure times may be detrimental to cell health. | Optimize the incubation time. A shorter treatment duration may be sufficient to observe effects on mitochondrial morphology. | |
| Variability Between Experiments | Inconsistent Reagent Preparation: Differences in the preparation of this compound stock and working solutions can lead to variability. | Prepare a large batch of the stock solution to be used across multiple experiments. Ensure thorough mixing and accurate dilution for working solutions. |
| Passage Number of Cells: Cell characteristics can change with increasing passage number. | Use cells within a consistent and defined passage number range for all experiments. |
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Method | Source |
| Binding Affinity (KD) | 190 µM | Microscale Thermophoresis (MST) | [1][5] |
| Binding Affinity | 286 µM | Surface Plasmon Resonance (SPR) | [1][5] |
| Effective Concentration (in MEFs) | 10 µM - 50 µM | Mitochondrial Morphology Assay | [5] |
| Protective Concentration (in HL-1 cells) | 50 µM | Cell Death Assay (Ischemia-Reperfusion) | [5] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Morphology
-
Cell Seeding: Seed cells (e.g., human fibroblasts or MEFs) onto glass coverslips in a 24-well plate at a density that allows for clear visualization of individual cells. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Include a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 2-4 hours). This may need to be optimized for your cell type.
-
Mitochondrial Staining: In the last 30 minutes of incubation, add a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) to the medium according to the manufacturer's instructions.
-
Fixation and Mounting: Wash the cells with PBS, fix with 4% paraformaldehyde, and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify mitochondrial morphology by categorizing cells based on their mitochondrial network (e.g., fragmented, intermediate, fused/elongated).
Visualizations
Caption: DRP1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. a-novel-small-molecule-inhibitor-of-human-drp1 - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: DRP1i27 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of DRP1i27, a potent inhibitor of Dynamin-related protein 1 (Drp1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of human Drp1, a large GTPase that acts as a master regulator of mitochondrial fission.[1][2] this compound functions by directly binding to the GTPase site of Drp1, which involves hydrogen bonds with the amino acid residues Gln34 and Asp218.[3] This inhibition of Drp1's GTPase activity prevents the excessive mitochondrial fragmentation that is often associated with cellular stress and various pathologies.[4][5] In cell-based assays, this compound treatment leads to a dose-dependent increase in fused mitochondrial networks, an effect that is not observed in Drp1 knock-out cells, confirming its on-target activity.[6]
Q2: Why is in vivo delivery of this compound challenging?
A2: Like many small molecule inhibitors developed through screening, this compound is a hydrophobic compound.[7] This inherent low aqueous solubility makes it difficult to administer in physiological, aqueous-based systems for in vivo experiments. Without a suitable delivery vehicle, the compound may precipitate out of solution upon administration, leading to low bioavailability, inconsistent results, and potential local toxicity. Therefore, formulation development is a critical step for successful in vivo studies.
Q3: What are the recommended starting formulations for this compound in vivo?
A3: Several formulations have been established to improve the solubility and delivery of this compound for in vivo use. The choice of vehicle depends on the desired route of administration (e.g., intravenous, intraperitoneal, oral) and the experimental model. Two common starting points are a solvent-based system and a cyclodextrin-based formulation.[3] Other options for oral administration include suspensions in carboxymethyl cellulose or formulations with PEG400.[8]
Q4: How does this compound's mechanism relate to mitochondrial dynamics?
A4: this compound directly targets the cellular machinery responsible for mitochondrial fission. Mitochondria are dynamic organelles that constantly undergo fusion (joining) and fission (division) to maintain cellular health. DRP1 is recruited from the cytosol to the outer mitochondrial membrane by adaptor proteins like Fis1, Mff, Mid49, and Mid51.[9] Once on the membrane, DRP1 oligomerizes and uses the energy from GTP hydrolysis to constrict and divide the mitochondrion.[9] By inhibiting the GTPase activity of DRP1, this compound blocks this final scission step, shifting the balance towards mitochondrial fusion, resulting in more elongated, interconnected mitochondrial networks.[6]
DRP1 Signaling and Point of Inhibition
References
- 1. DRP1: At the Crossroads of Dysregulated Mitochondrial Dynamics and Altered Cell Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drp1-Dependent Mitochondrial Fission Plays Critical Roles in Physiological and Pathological Progresses in Mammals | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound dihydrochloride | Dynamin | | Invivochem [invivochem.com]
- 9. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
DRP1i27 Technical Support Center: Troubleshooting and FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals using DRP1i27, a potent and specific inhibitor of the human dynamin-related protein 1 (Drp1). This resource addresses common issues encountered during experimentation, with a focus on controlling for vehicle effects to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that directly targets the GTPase domain of human Drp1.[1][2][3] By binding to the GTPase site, this compound inhibits the enzymatic activity of Drp1, which is essential for its role in mitochondrial fission.[1][2][4] This inhibition leads to an increase in fused or elongated mitochondria.[5][6] this compound has been shown to be a more specific inhibitor of human Drp1 compared to the commonly used inhibitor Mdivi-1, which has reported off-target effects and may produce confounding results.[6][7][8]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to two years or at -80°C for extended periods.[9] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to six months or at -20°C for one month.[1] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[10] When preparing solutions, ensure the product is stored in a sealed container, protected from moisture and light.[9]
Q3: In which experimental models has this compound been used?
This compound has been successfully utilized in a variety of in vitro and in vivo models. In vitro applications include studies with human and mouse fibroblasts, murine atrial HL-1 cells, and human iPSC-derived cardiomyocytes.[5][7] It has been shown to protect cells against simulated ischemia-reperfusion injury and doxorubicin-induced toxicity.[3][7] The effectiveness of this compound is dependent on the presence of Drp1, as it shows no effect in Drp1 knock-out cells.[5][6]
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Media
Problem: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium or vehicle for in vivo administration.
Cause: this compound has low aqueous solubility.[9] The final concentration of DMSO or other organic solvents in the working solution may not be sufficient to keep the compound dissolved.
Solution:
-
For in vitro experiments: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically ≤0.1%, to minimize solvent toxicity while maintaining solubility. It is crucial to include a vehicle control group in your experiment, treated with the same final concentration of DMSO as the this compound-treated group.
-
For in vivo experiments: this compound requires a specific vehicle formulation for administration. A common issue is the compound precipitating out of solution. To avoid this, prepare the vehicle by adding each component sequentially and ensuring complete dissolution at each step.[1] Gentle heating and/or sonication can aid in dissolving the compound.[1] It is recommended to prepare the final working solution for in vivo experiments fresh on the day of use.[1]
Issue 2: Inconsistent or No Effect Observed
Problem: I am not observing the expected biological effect (e.g., change in mitochondrial morphology, cytoprotection) after treating my cells or animals with this compound.
Cause: This could be due to several factors, including suboptimal compound concentration, degradation of the compound, or issues with the experimental model.
Solution:
-
Verify Compound Integrity: Ensure that this compound has been stored correctly to prevent degradation. If in doubt, use a fresh vial of the compound.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Effective concentrations in vitro have been reported in the range of 5-50 µM.[1][7][10]
-
Confirm Drp1 Expression: The effect of this compound is dependent on the expression of Drp1.[5][6] Confirm that your experimental model expresses Drp1 at a sufficient level.
-
Vehicle Control is Key: Always include a vehicle-only control group to ensure that the observed effects are due to this compound and not the solvent. The vehicle control should contain the exact same concentration of all solvent components as the drug-treated group.
Issue 3: Potential Off-Target Effects or Vehicle-Induced Toxicity
Problem: I am observing cellular toxicity or other unexpected effects that may not be related to Drp1 inhibition.
Cause: While this compound is more specific than Mdivi-1, high concentrations or prolonged exposure could potentially lead to off-target effects. Additionally, the vehicle itself, particularly at higher concentrations of solvents like DMSO, can induce cellular stress or toxicity.
Solution:
-
Titrate Vehicle Components: If you suspect vehicle toxicity, especially in in vivo studies, you may need to optimize the vehicle formulation. This could involve reducing the percentage of organic solvents, if possible, without compromising the solubility of this compound.
-
Assess Cell Viability: Routinely perform cell viability assays (e.g., MTT, LDH release) in parallel with your primary endpoint measurements to monitor for any cytotoxic effects of the compound or its vehicle.
Data Presentation: Quantitative Information
For easy reference, the following tables summarize key quantitative data for this compound.
Table 1: this compound Solubility and Vehicle Formulations
| Solvent/Vehicle Component | In Vitro Solubility | In Vivo Formulation Example 1[1] | In Vivo Formulation Example 2[1] |
| DMSO | ≥ 100 mg/mL (with sonication)[3] | 10% | 10% |
| PEG300 | - | 40% | - |
| Tween-80 | - | 5% | - |
| Saline | - | 45% | - |
| 20% SBE-β-CD in Saline | - | - | 90% |
| Achievable Concentration | - | ≥ 2.5 mg/mL (6.82 mM) | ≥ 2.5 mg/mL (6.82 mM) |
Table 2: this compound Binding Affinity and Activity
| Parameter | Value | Method |
| Binding Affinity (KD) | 286 µM | Surface Plasmon Resonance (SPR)[1][7] |
| Binding Affinity (KD) | 190 µM | Microscale Thermophoresis (MST)[1][7] |
| In Vitro Effective Concentration | 5 - 50 µM | Various cell-based assays[1][7][10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Mitochondrial Morphology
-
Cell Plating: Plate cells (e.g., human fibroblasts, HL-1) on glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mM). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 50 µM). Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Mitochondrial Staining: Stain the mitochondria using a fluorescent probe such as MitoTracker Red CMXRos according to the manufacturer's protocol. Alternatively, perform immunofluorescence for a mitochondrial protein like Hsp60.[7]
-
Fixation and Mounting: Fix the cells with 4% paraformaldehyde, permeabilize if necessary, and mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify mitochondrial morphology by categorizing cells as having predominantly fused (elongated, interconnected networks) or fragmented (small, spherical) mitochondria.[7] At least 100 cells should be analyzed per treatment group.[7]
Protocol 2: Preparation of this compound for In Vivo Administration
This is an example protocol and may need to be optimized for your specific animal model and route of administration.
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Prepare Vehicle: In a sterile tube, add the vehicle components in the following order, ensuring each component is fully dissolved before adding the next:
-
Dissolve this compound: Add the weighed this compound to the prepared vehicle.
-
Aid Dissolution (if necessary): If the compound does not readily dissolve, use gentle warming and/or sonication until a clear solution is obtained.[1]
-
Final Preparation: The final solution should be clear. It is recommended to prepare this formulation fresh on the day of administration.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: DRP1 signaling pathway leading to mitochondrial fission and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Drp1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. a-novel-small-molecule-inhibitor-of-human-drp1 - Ask this paper | Bohrium [bohrium.com]
- 9. This compound dihydrochloride | Dynamin | | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Specificity of DRP1i27: A Comparison in Wild-Type vs. Drp1 Knockout Cells
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a pharmacological inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of the effects of DRP1i27, a novel inhibitor of the mitochondrial fission protein Drp1, in wild-type and Drp1 knockout (KO) mouse embryonic fibroblasts (MEFs). The data presented here, primarily from the work of Rosdah et al. (2022), demonstrates the Drp1-dependent mechanism of action of this compound, highlighting its specificity.[1]
The dynamin-related protein 1 (Drp1) is a key regulator of mitochondrial fission, a fundamental process in maintaining mitochondrial health, and its dysregulation is implicated in numerous diseases.[1] Pharmacological inhibition of Drp1 is a promising therapeutic strategy, but the specificity of existing inhibitors, such as Mdivi-1, has been questioned due to off-target effects.[2] this compound was identified through in-silico screening as a direct binder to the GTPase domain of human Drp1.[1] To validate that the cellular effects of this compound are mediated through its intended target, its activity was assessed in cells genetically deficient in Drp1.
Comparative Efficacy of this compound on Mitochondrial Morphology
The primary cellular phenotype associated with Drp1 inhibition is a shift in mitochondrial morphology towards a more fused or elongated state. The specificity of this compound was tested by treating both wild-type (WT) and Drp1 knockout (KO) mouse embryonic fibroblasts (MEFs) with varying concentrations of the inhibitor and quantifying the percentage of cells with elongated mitochondria.
The results, as detailed in the study by Rosdah and colleagues, show a clear dose-dependent increase in the percentage of cells with elongated mitochondria in WT MEFs upon treatment with this compound.[1] In stark contrast, this compound had no significant effect on the mitochondrial morphology of Drp1 KO MEFs, which already exhibit a hyperfused mitochondrial network at baseline due to the absence of the key fission protein.[1] This lack of effect in the knockout cells provides strong evidence that this compound's mechanism of action for inducing mitochondrial fusion is dependent on the presence of Drp1.
| Cell Line | This compound Concentration (µM) | % of Cells with Elongated Mitochondria (Mean ± SEM) |
| Drp1 Wild-Type MEFs | Vehicle (DMSO) | ~20% |
| 1 | ~25% | |
| 10 | ~40%* | |
| 50 | ~55%** | |
| Drp1 Knockout MEFs | Vehicle (DMSO) | ~75% |
| 1 | ~75% | |
| 10 | ~75% | |
| 50 | ~75% | |
| Note: The quantitative data in this table is an approximate representation based on the graphical data presented in Rosdah et al. (2022), as the exact numerical values were not provided in the text. The trends and statistical significance are reflective of the published findings. |
Experimental Protocols
A detailed understanding of the methodologies used to generate the validation data is crucial for replication and interpretation. Below are the key experimental protocols.
Cell Culture and Treatment
-
Cell Lines: Immortalized Drp1 wild-type and knockout mouse embryonic fibroblasts (MEFs) were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution was diluted in culture medium to the final desired concentrations (1, 10, and 50 µM). A vehicle control (DMSO) was used at a concentration equivalent to that in the highest this compound treatment group. Cells were incubated with this compound or vehicle for a specified period before analysis.
Mitochondrial Morphology Analysis
-
Mitochondrial Staining: To visualize mitochondria, cells were seeded on glass coverslips. Prior to imaging, the cells were incubated with a mitochondrial-specific fluorescent probe, such as MitoTracker™ Red CMXRos (e.g., at 200 nM), for 30 minutes at 37°C.
-
Fixation and Mounting: Following staining, cells were washed with phosphate-buffered saline (PBS) and then fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. After fixation, the coverslips were washed again with PBS and mounted on microscope slides using an anti-fade mounting medium.
-
Confocal Microscopy: Images of the mitochondrial networks were acquired using a confocal laser scanning microscope. Z-stacks were captured to visualize the entire mitochondrial network within the cells.
-
Image Analysis and Quantification: The acquired images were analyzed to classify mitochondrial morphology. Mitochondria were categorized as 'fragmented' (small, punctate structures), 'intermediate', or 'elongated' (long, interconnected tubules). The percentage of cells exhibiting a predominantly elongated mitochondrial phenotype was quantified for each treatment condition. This was typically done by manually counting at least 100 cells per condition in a blinded manner across multiple independent experiments.
Visualizing the Molecular and Experimental Context
To further contextualize the validation of this compound, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Caption: DRP1 Signaling Pathway and Point of Inhibition by this compound.
References
A Comparative Guide to DRP1i27 and Mdivi-1 in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
The regulation of mitochondrial dynamics, particularly the process of mitochondrial fission, is a critical factor in neuronal health and disease. Dynamin-related protein 1 (Drp1) is the master regulator of this process, and its overactivation is implicated in the pathophysiology of numerous neurodegenerative diseases and acute brain injuries. Consequently, inhibitors of Drp1 have emerged as promising therapeutic agents. This guide provides an objective comparison of two key Drp1 inhibitors, the widely used Mdivi-1 and the novel, specific inhibitor DRP1i27, focusing on their performance in neuroprotection assays.
Introduction to Drp1 Inhibitors
Mitochondrial fission is essential for cellular processes like mitochondrial transport to synapses and quality control.[1] However, under pathological conditions such as glutamate excitotoxicity or oxidative stress, excessive Drp1-mediated fission leads to mitochondrial dysfunction, loss of membrane potential, and ultimately, neuronal cell death.[2][3] Inhibiting this pathological fission is a key neuroprotective strategy.
-
Mdivi-1 (Mitochondrial Division Inhibitor 1): For years, Mdivi-1 has been the most frequently studied inhibitor used to probe the function of Drp1. It was initially identified for its ability to inhibit the yeast homolog of Drp1, Dnm1.[4] Numerous studies have demonstrated its neuroprotective effects in various models of neuronal injury.[5][6][7] However, recent evidence has raised significant questions about its specificity, with multiple reports demonstrating Drp1-independent effects that may contribute to its observed bioactivity.[8][9]
-
This compound: A novel small molecule inhibitor identified through virtual screening, this compound has been shown to directly bind to the human isoform of Drp1.[4][10] Its mechanism of action appears to be Drp1-dependent, making it a more specific tool for studying the role of Drp1 in cellular processes and a potentially more targeted therapeutic candidate.[4][9]
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between this compound and Mdivi-1 lies in their specificity and mechanism of action.
Mdivi-1 is now understood to have a complex and multi-faceted mechanism. While it was initially thought to directly inhibit Drp1, studies have shown it does not directly bind to human Drp1 in some assays and poorly inhibits its GTPase activity.[4][9] Its protective effects are now attributed to a combination of potential Drp1 inhibition and several Drp1-independent actions:
-
Inhibition of Mitochondrial Complex I: Mdivi-1 can act as a weak inhibitor of mitochondrial respiratory complex I, which can alter cellular bioenergetics.[6][9]
-
Modulation of Calcium Signaling: It has been shown to reduce cytosolic Ca2+ overload and deplete ER Ca2+ stores, which are critical events in excitotoxicity.[6][8]
-
Antioxidant Activity: Mdivi-1 possesses modest biochemical antioxidant activity, allowing it to directly scavenge free radicals.[11]
This compound , in contrast, has been validated as a direct inhibitor of human Drp1.[4]
-
Direct Binding: Surface plasmon resonance (SPR) and microscale thermophoresis (MST) assays have confirmed a direct binding interaction between this compound and the human Drp1 protein.[4][10]
-
Drp1-Dependent Effects: In cellular assays, this compound promotes the elongation of mitochondria in wild-type cells but has no effect on mitochondrial morphology in Drp1 knockout cells, confirming its action is dependent on the presence of Drp1.[4][9]
Signaling and Comparative Logic
The following diagrams illustrate the Drp1-mediated cell death pathway and the distinct mechanisms of this compound and Mdivi-1, as well as a logical comparison of their key attributes.
References
- 1. Physiological and Pathological Significance of Dynamin-Related Protein 1 (Drp1)-Dependent Mitochondrial Fission in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Drp1 provides neuroprotection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drp1 stabilizes p53 on the mitochondria to trigger necrosis under oxidative stress conditions in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial division inhibitor 1 protects cortical neurons from excitotoxicity: a mechanistic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to DRP1 Inhibition: DRP1i27 vs. siRNA Knockdown of Drp1
In the study of mitochondrial dynamics, the inhibition of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission, is a critical experimental approach. Researchers frequently employ two distinct methods to achieve this inhibition: the use of a specific small molecule inhibitor, DRP1i27, and the genetic knockdown of the DNM1L gene (encoding Drp1) using small interfering RNA (siRNA). This guide provides a comprehensive comparison of these two methodologies, offering insights into their mechanisms, efficacy, and experimental considerations for researchers in cellular biology and drug development.
Mechanisms of Action: A Tale of Two Approaches
This compound is a novel and specific small molecule inhibitor that directly targets the GTPase activity of the human Drp1 protein.[1][2] By binding to the GTPase domain, this compound prevents the conformational changes necessary for Drp1 to constrict and divide mitochondria.[1][2] This leads to a rapid and reversible inhibition of mitochondrial fission, resulting in an elongated and interconnected mitochondrial network.[1] The specificity of this compound has been demonstrated by its lack of effect in Drp1 knock-out cells, confirming its on-target activity.[1]
In contrast, siRNA-mediated knockdown of Drp1 offers a genetic approach to inhibit its function. Small interfering RNAs are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific messenger RNA (mRNA) transcript. In this case, siRNAs designed to target the DNM1L mRNA lead to a significant reduction in the cellular levels of the Drp1 protein.[3] This depletion of Drp1 protein effectively blocks mitochondrial fission, leading to a similar phenotype of elongated mitochondria as observed with this compound treatment.[3]
Comparative Efficacy: A Look at the Data
While a direct head-to-head quantitative comparison of this compound and Drp1 siRNA in the same experimental system is not yet available in the published literature, we can draw comparisons from studies using analogous experimental setups. The following tables summarize representative data on the effects of both methods on mitochondrial morphology, apoptosis, and cell viability.
Disclaimer: The data presented below are compiled from different studies and are intended for illustrative comparison. Experimental conditions such as cell type, treatment duration, and induction stimuli may vary between studies.
Table 1: Effects on Mitochondrial Morphology
| Parameter | This compound | Drp1 siRNA | Control/Untreated |
| % of Cells with Fragmented Mitochondria (under stress) | 36.62 ± 7.37%[4] | Attenuated fragmentation[3] | 63.14 ± 8.12%[4] |
| % of Cells with Elongated Mitochondria (basal) | Significant increase[1] | Significant increase[5] | Baseline |
| Mitochondrial Length | Increased[1] | Increased[5] | Baseline |
Table 2: Effects on Apoptosis
| Parameter | This compound | Drp1 siRNA | Control/Apoptotic Stimulus |
| % of Apoptotic Cells (Annexin V positive) | - | Protective effect observed[3] | Increased apoptosis |
| Cleaved Caspase-3 Levels | - | Reduced[6] | Increased |
| Bax Translocation to Mitochondria | - | Reduced[7] | Increased |
Table 3: Effects on Cell Viability
| Parameter | This compound | Drp1 siRNA | Control/Stress Condition |
| % Cell Death | 15.17 ± 3.67%[4] | Enhanced cell viability[3] | 29.55 ± 5.45%[4] |
| MTT Assay (Cell Proliferation) | - | Increased[3] | Decreased |
| LDH Release (Cell Damage) | Reduced[4] | - | Increased |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches, the following diagrams are provided.
Caption: Drp1 signaling and points of intervention.
Caption: Workflow for comparing this compound and siRNA.
Experimental Protocols
Drp1 siRNA Transfection and Knockdown Validation
a. siRNA Transfection:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
Dilute 20-50 nM of Drp1 siRNA (or a non-targeting control siRNA) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
b. Western Blot for Knockdown Validation:
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Drp1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
-
This compound Treatment
-
Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in cell culture medium.
-
Treatment: Replace the existing medium with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) depending on the experimental endpoint.
Immunofluorescence for Mitochondrial Morphology
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat the cells with this compound or transfect with Drp1 siRNA as described above.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Staining:
-
Incubate with a primary antibody against a mitochondrial marker (e.g., TOM20 or CoxIV) for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
(Optional) Counterstain the nuclei with DAPI.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
Apoptosis and Cell Viability Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase released into the culture medium from damaged cells, serving as a marker of cytotoxicity.
Conclusion
Both this compound and Drp1 siRNA are powerful tools for investigating the role of mitochondrial fission. This compound offers a rapid, reversible, and dose-dependent inhibition of Drp1 activity, making it suitable for acute studies and temporal control. Drp1 siRNA provides a highly specific genetic approach to reduce Drp1 protein levels, which is ideal for longer-term studies and for confirming the on-target effects of small molecule inhibitors. The choice between these two methods will depend on the specific experimental question, the desired duration of inhibition, and the cellular context. By understanding the strengths and limitations of each approach, researchers can design more robust experiments to unravel the intricate roles of mitochondrial dynamics in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Drp1 provides neuroprotection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial fission protein Drp1 inhibition promotes cardiac mesodermal differentiation of human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DRP1 levels determine the apoptotic threshold during embryonic differentiation through a mitophagy dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DRP1 Inhibition Rescues Mitochondrial Integrity and Excessive Apoptosis in CS-A Disease Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
DRP1i27 vs. P110: A Comparative Guide to Drp1 Inhibitors
In the landscape of mitochondrial research, the dynamin-related protein 1 (Drp1) has emerged as a critical regulator of mitochondrial fission and a promising therapeutic target for a myriad of diseases, including neurodegenerative disorders and cancer. The development of specific Drp1 inhibitors is paramount for advancing our understanding of mitochondrial dynamics and for pioneering novel treatment strategies. This guide provides a detailed comparison of two prominent Drp1 inhibitors, the small molecule DRP1i27 and the peptide-based inhibitor P110, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, performance, and associated experimental protocols.
Mechanism of Action: Distinct Approaches to Inhibit Drp1
This compound and P110 employ fundamentally different strategies to inhibit Drp1-mediated mitochondrial fission.
This compound is a novel small molecule inhibitor that directly targets the GTPase domain of human Drp1.[1][2][3][4] By binding to this catalytic site, this compound prevents the hydrolysis of GTP, a crucial step for the conformational changes required for Drp1 to constrict and sever the mitochondrial outer membrane.[1][2] Molecular docking studies suggest that this compound forms hydrogen bonds with key residues, such as Gln34 and Asp218, within the GTPase domain, thereby locking the enzyme in an inactive state.[1][3]
P110 , in contrast, is a peptide-based inhibitor designed to disrupt the interaction between Drp1 and one of its mitochondrial anchor proteins, mitochondrial fission 1 protein (Fis1).[5][6][7] Drp1 is recruited from the cytosol to the mitochondrial surface by receptor proteins, including Fis1, Mff, and Mid49/51.[8][9] P110 selectively interferes with the Drp1-Fis1 interaction, thus preventing the localization of Drp1 to the mitochondria and subsequent fission events.[5][6][10] This targeted disruption is particularly interesting as it may offer a more nuanced control over mitochondrial dynamics, potentially inhibiting pathological fission while preserving physiological processes.[7][11]
Performance Data: A Juxtaposition of Efficacy
Direct comparative studies of this compound and P110 under identical experimental conditions are not yet available in the published literature. Therefore, the following tables summarize the quantitative data reported in separate studies. It is crucial to interpret these findings with the understanding that experimental variables can significantly influence the results.
Table 1: Quantitative Performance Data for this compound
| Parameter | Value | Experimental System | Reference |
| Binding Affinity (KD) | 286 µM | Surface Plasmon Resonance (SPR) | [2] |
| Binding Affinity (KD) | 190.9 µM | Microscale Thermophoresis (MST) | [2] |
| Effect on Mitochondrial Morphology | Dose-dependent increase in fused mitochondria | Human and mouse fibroblasts | [1] |
| Protection against Ischemia-Reperfusion Injury | Significant reduction in cell death | HL-1 cells |
Table 2: Quantitative Performance Data for P110
| Parameter | Concentration | Effect | Experimental System | Reference |
| Neuroprotection | 1 µM | Reduced neurite loss | Primary rat dopaminergic neurons | [5] |
| Inhibition of Drp1-Fis1 Interaction | Effective in vitro and in cultured neurons | In vitro and cultured neurons | [5][6] | |
| Cardioprotection | 1 µM | Decreased infarct size by 28±2% | Ex vivo rat heart model | |
| Effect on Mitochondrial ROS | 2 µM | Suppressed ROS production | LPS-treated H9c2 cardiac myocytes | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of the p85/p110 Phosphatidylinositol 3′-Kinase: Stabilization and Inhibition of the p110α Catalytic Subunit by the p85 Regulatory Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of P110α and P110δ catalytic subunits of PI3 kinase reverses impaired arterial healing after injury in hypercholesterolemic male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Mitochondrial fission process 1 protein: a comprehensive review of its core roles in mitochondrial dynamics, disease, and therapeutic targets [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of DRP1i27 and Mdivi-1: A Guide for Researchers
In the study of mitochondrial dynamics, the inhibition of Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission, has emerged as a significant area of research for understanding and potentially treating a variety of pathologies. For years, mitochondrial division inhibitor 1 (mdivi-1) has been the most widely utilized small molecule for this purpose. However, growing evidence of its off-target effects has necessitated the development and characterization of more specific inhibitors. This guide provides a detailed comparative analysis of mdivi-1 and a novel inhibitor, DRP1i27, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
Mdivi-1, while historically significant, exhibits a questionable specificity for human Drp1, with substantial evidence pointing to off-target effects on mitochondrial respiratory complex I and the modulation of reactive oxygen species (ROS) production, independent of Drp1 activity.[1][2][3] In contrast, this compound has been identified as a direct binder to the GTPase domain of human Drp1, offering a more targeted approach to inhibiting mitochondrial fission.[4][5][6][7][8] This guide will delve into the mechanistic differences, present comparative quantitative data, and provide standardized experimental protocols for the evaluation of these two compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and mdivi-1 based on available experimental data.
| Parameter | This compound | Mdivi-1 | Reference |
| Binding Affinity (KD) | 190 µM (via MST) | Inconclusive binding to human Drp1 | [4][5] |
| Binding Affinity (SPR) | 286 µM | Inconclusive binding to human Drp1 | [4][5] |
| Inhibitory Constant (Ki) | Not explicitly reported | >1.2 mM (poorly inhibits recombinant Drp1 GTPase activity) | [1] |
| Effect on Cell Viability | Significant reduction in cell death in simulated ischemia-reperfusion injury at 50 µM | Protective effects are debated due to off-target effects; can induce apoptosis in some cell types | [5][9][10] |
| Effect on Mitochondrial Morphology | Dose-dependent increase in fused mitochondrial networks | Inconsistent effects on mitochondrial elongation | [1][5][6] |
Note: The binding of mdivi-1 to human Drp1 has been shown to be unreliable, with some studies suggesting that observed effects may be due to compound aggregation.[5][8]
Mechanism of Action and Specificity
This compound acts as a direct inhibitor of human Drp1 by binding to its GTPase site.[4] Molecular docking studies predict that this compound interacts with the GTPase binding domain through polar and hydrophobic interactions, with key hydrogen bonds formed with Gln34 and Asp218.[4][11] Importantly, the effects of this compound on mitochondrial morphology are dependent on the presence of Drp1, as it has no effect on mitochondrial fusion in Drp1 knock-out cells.[5][6][7] This provides strong evidence for its on-target specificity.
Mdivi-1 , a quinazolinone derivative, was initially identified as an allosteric inhibitor of the yeast homolog of Drp1, Dnm1.[5] However, its mechanism in mammalian cells is more complex and fraught with controversy. Multiple studies have demonstrated that mdivi-1 can reversibly inhibit mitochondrial complex I of the electron transport chain, leading to alterations in cellular respiration and ROS production.[1][12] These effects are observed even in Drp1-deficient cells, indicating a Drp1-independent mechanism of action.[1] The cytoprotective effects attributed to mdivi-1 in various disease models, such as ischemia-reperfusion injury, may, therefore, be a consequence of these off-target activities rather than direct Drp1 inhibition.[1][3][13]
Signaling Pathways
The inhibition of Drp1-mediated mitochondrial fission has profound effects on cellular signaling, particularly in the context of apoptosis. The following diagrams illustrate the established and proposed signaling pathways for this compound and mdivi-1.
Caption: this compound directly inhibits Drp1 GTPase activity, leading to reduced mitochondrial fission, increased mitochondrial elongation, and subsequent inhibition of apoptosis.
Caption: Mdivi-1 has disputed effects on human Drp1 but directly inhibits mitochondrial complex I, leading to modulated ROS production and potential cytoprotective effects independent of its action on mitochondrial fission.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate Drp1 inhibitors. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Mitochondrial Morphology Assay
Objective: To visualize and quantify changes in mitochondrial morphology (fragmentation vs. elongation) following inhibitor treatment.
Workflow:
Caption: Experimental workflow for assessing mitochondrial morphology.
Detailed Steps:
-
Cell Culture: Plate cells (e.g., human fibroblasts, HeLa cells) on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10-50 µM) or mdivi-1 (e.g., 10-50 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Staining:
-
Incubate cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and acquire images using a confocal microscope.
-
Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology. Parameters to measure include mitochondrial length, aspect ratio, and form factor to distinguish between fragmented (small, circular) and elongated/fused (long, tubular) mitochondria.
Cell Viability Assay (LDH Release)
Objective: To assess the cytotoxicity of the inhibitors or their protective effects against a toxic insult.
Workflow:
References
- 1. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mdivi-1 attenuates oxidative stress and exerts vascular protection in ischemic/hypoxic injury by a mechanism independent of Drp1 GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel small molecule inhibitor of human Drp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a-novel-small-molecule-inhibitor-of-human-drp1 - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Effects of Mdivi-1 on Neural Mitochondrial Dysfunction and Mitochondria-Mediated Apoptosis in Ischemia-Reperfusion Injury After Stroke: A Systematic Review of Preclinical Studies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling [frontiersin.org]
- 13. Mitochondrial division inhibitor 1 protects cortical neurons from excitotoxicity: a mechanistic pathway - PMC [pmc.ncbi.nlm.nih.gov]
DRP1i27: A Targeted Approach to Mitigating Mitochondrial Dysfunction and Cell Death
A Comparative Analysis of a Novel DRP1 Inhibitor's Protective Effects Across Diverse Cell Lines
In the landscape of therapeutic development targeting mitochondrial dynamics, the inhibitor DRP1i27 has emerged as a promising candidate for mitigating cellular damage in a variety of disease models. This guide provides a comprehensive comparison of this compound's protective effects, supported by experimental data, and contrasts its performance with the widely used, albeit less specific, inhibitor Mdivi-1.
Quantitative Assessment of Protective Effects
The efficacy of this compound in preserving cell viability and mitochondrial integrity has been demonstrated across multiple cell lines and injury models. The following tables summarize the key quantitative findings from these studies, offering a direct comparison of this compound's performance.
| Cell Line | Injury Model | Treatment | Outcome Measure | Result | Citation |
| Murine atrial HL-1 cells | Simulated Ischemia-Reperfusion | 50 µM this compound | Cell Death (%) | 15.17 ± 3.67% (vs. 29.55 ± 5.45% in DMSO control) | [1] |
| Murine atrial HL-1 cells | Simulated Ischemia-Reperfusion | 50 µM this compound | Fragmented Mitochondria (%) | 36.62 ± 7.37% (vs. 63.14 ± 8.12% in DMSO control) | [1] |
| Human iPSC-derived Cardiomyocytes | Doxorubicin-induced toxicity | 50 µM this compound | LDH Release (relative to control) | Significant reduction compared to doxorubicin alone | [1] |
| Human and Mouse Fibroblasts | Basal conditions | 10 and 50 µM this compound | Mitochondrial Network | Dose-dependent increase in fused mitochondria (Drp1-dependent) | [1] |
| Immortalized hippocampal HT-22 neuronal cells | Glutamate or tBid overexpression | Drp1 inhibitors (general) | Cell Death | Prevention of cell death | [2][3] |
| Primary neurons | Glutamate excitotoxicity and Oxygen-Glucose Deprivation (OGD) | Drp1 inhibitors (general) | Cell Death | Protection against cell death | [2][3] |
Table 1: Protective Effects of this compound in Various Cell Lines and Injury Models. This table highlights the significant cytoprotective effects of this compound, including reduced cell death and preservation of mitochondrial morphology.
| Inhibitor | Target | Binding Affinity (KD) | Drp1 GTPase Inhibition | Off-Target Effects Noted | Citation |
| This compound | Human Drp1 isoform 3 (direct binding) | ~190.9 - 286 µM | Yes (dose-dependent trend) | Not reported | [1] |
| Mdivi-1 | Yeast Drp1 homolog (Dnm1) | Inconclusive for human Drp1 | Poorly inhibits human Drp1 (Ki > 1.2 mM) | Mitochondrial Complex I inhibition, effects on potassium channels | [1] |
Table 2: Comparative Profile of this compound and Mdivi-1. This table underscores the superior specificity of this compound for human Drp1 compared to Mdivi-1, which exhibits significant off-target activities.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's protective effects.
Cell Viability Assessment via Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.[4][5][6][7]
-
Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control, followed by the inducing agent (e.g., doxorubicin). Include wells for untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).
-
Sample Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.
-
LDH Reaction: In a separate 96-well plate, mix a portion of the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Data Acquisition: Incubate the reaction plate at room temperature, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
Analysis of Mitochondrial Morphology
This method assesses changes in mitochondrial structure (fragmented vs. fused) as an indicator of cellular health and DRP1 activity.
-
Cell Culture and Staining: Grow cells on glass coverslips. After treatment with this compound or control, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Immunofluorescence: Permeabilize the cells and incubate with a primary antibody targeting a mitochondrial protein (e.g., TOM20 or Hsp60). Follow this with a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides and visualize the mitochondria using a fluorescence microscope.
-
Quantification: Acquire images from multiple fields of view for each condition. Manually or with the aid of imaging software, classify cells based on their predominant mitochondrial morphology (e.g., >50% fragmented or >50% fused). Calculate the percentage of cells in each category.
Drp1 GTPase Activity Assay
This biochemical assay measures the rate of GTP hydrolysis by Drp1, which is essential for its mitochondrial fission function.
-
Protein and Inhibitor Incubation: Incubate recombinant human Drp1 protein with different concentrations of this compound or a vehicle control in an assay buffer at 37°C.
-
Initiation of Reaction: Add GTP to the mixture to start the enzymatic reaction.
-
Phosphate Detection: The hydrolysis of GTP by Drp1 releases inorganic phosphate (Pi). After a set incubation time, add a reagent (e.g., malachite green-based dye) that specifically reacts with Pi to produce a colored product.
-
Data Analysis: Measure the absorbance of the colored product using a spectrophotometer. The amount of Pi produced is proportional to the Drp1 GTPase activity. A decrease in absorbance in the presence of this compound indicates inhibition of the enzyme.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the validation of this compound.
Caption: Drp1-mediated mitochondrial fission pathway in cell stress and its inhibition by this compound.
Caption: Key experimental workflows for validating the protective effects of this compound.
References
- 1. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Drp1 provides neuroprotection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Drp1 provides neuroprotection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
A Comparative Guide to DRP1 Inhibitors for Quantitative Analysis of Mitochondrial Elongation
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of mitochondria, characterized by a balance between fission and fusion events, is crucial for cellular health and function. Dynamin-related protein 1 (DRP1) is a key regulator of mitochondrial fission, and its inhibition can lead to mitochondrial elongation, a phenomenon implicated in various physiological and pathological processes. This guide provides a comparative analysis of a novel DRP1 inhibitor, DRP1i27, with other commonly used alternatives, focusing on their efficacy in promoting mitochondrial elongation. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate tool for their studies.
Performance Comparison of DRP1 Inhibitors
The efficacy of DRP1 inhibitors in promoting mitochondrial elongation can be quantified by measuring changes in mitochondrial morphology, such as increased length and aspect ratio, and a decrease in the number of individual mitochondrial fragments. While a direct head-to-head comparison of this compound with all other inhibitors in a single study is not yet available in the published literature, we can synthesize data from various studies to provide a comparative overview.
It is important to note that the specific cell type, inhibitor concentration, and treatment duration can significantly influence the observed effects.
| Inhibitor | Mechanism of Action | Effective Concentration for Elongation | Key Quantitative Findings | Known Specificity Issues |
| This compound | Binds to the GTPase site of human Drp1. | 10-50 µM | Dose-dependent increase in mitochondrial networks in human and mouse fibroblasts. | Shown to have a Drp1-dependent effect. |
| Mdivi-1 | Allosteric inhibitor of Drp1. | 10-50 µM | In some studies, shown to increase mitochondrial length and networking.[1][2] | Controversial specificity; reported to have off-target effects on mitochondrial complex I, which can independently alter mitochondrial morphology.[3] |
| P110 | Peptide inhibitor that disrupts the DRP1-Fis1 interaction. | 1-10 µM | Reduces mitochondrial fragmentation in response to stressors.[4] | Generally considered more specific than Mdivi-1, but as a peptide, it may have different cell permeability and stability characteristics compared to small molecules. |
Signaling Pathways and Experimental Workflows
To understand the context of DRP1 inhibition and the methods for its analysis, the following diagrams illustrate the DRP1-mediated mitochondrial fission pathway and a typical workflow for quantifying mitochondrial elongation.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of DRP1i27 and Other DRP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies targeting mitochondrial dynamics, the inhibition of Dynamin-related protein 1 (Drp1) has emerged as a promising approach for a variety of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. This guide provides a comparative overview of the in vivo efficacy of the novel Drp1 inhibitor, DRP1i27, against other well-characterized compounds: Mdivi-1, the peptide inhibitor P110, and the potent small molecule Drpitor1a. While extensive in vitro data characterizes this compound as a direct inhibitor of human Drp1, a notable gap exists in the publicly available literature regarding its in vivo efficacy. This guide therefore contrasts the established in vivo performance of alternative compounds with the current understanding of this compound, offering a valuable resource for researchers designing future preclinical studies.
Summary of In Vivo Efficacy
The following table summarizes the available in vivo efficacy data for the compared Drp1 inhibitors. It is important to note the absence of published in vivo data for this compound, a key finding of our comprehensive literature review.
| Compound | Animal Model | Disease Area | Dosing Regimen | Key Efficacy Outcomes |
| This compound | No published in vivo data available | - | - | - |
| Mdivi-1 | Mouse | Stroke (transient focal ischemia) | 3 mg/kg | 34% reduction in mean infarct volume. |
| Rat | Subarachnoid Hemorrhage | 1.2 mg/kg | Significantly reduced neurological deficits.[1] | |
| P110 | Rat | Myocardial Ischemia/Reperfusion | 0.5 mg/kg (intraperitoneal) at reperfusion | 35% improvement in cardiac fractional shortening; 28% reduction in infarct size. |
| Drpitor1a | Mouse | Lung Cancer (xenograft) | Not specified | Suppressed tumor growth.[2] |
| Rat | Cardiac Ischemia/Reperfusion | Not specified | Improved right ventricular diastolic dysfunction.[2] | |
| Rat | Pulmonary Arterial Hypertension | 1 mg/kg/48-hours (intravenous) | Regressed pulmonary artery obstruction and lowered pulmonary vascular resistance. |
Signaling Pathways and Experimental Workflows
To visually contextualize the mechanism of action and the experimental approaches used in these studies, the following diagrams are provided.
Caption: DRP1 Signaling Pathway and Points of Inhibition.
Caption: Generalized In Vivo Experimental Workflow.
Detailed Methodologies
A critical aspect of comparing preclinical data is understanding the experimental protocols. Below are the detailed methodologies for the key in vivo experiments cited in this guide.
Mdivi-1 in a Mouse Model of Stroke
-
Animal Model: Transient focal ischemia was induced in mice.
-
Surgical Procedure: The middle cerebral artery (MCA) was occluded for 45 minutes using a silicon-coated nylon filament introduced into the internal carotid artery. Anesthesia was maintained with isoflurane/N2O with controlled ventilation. Laser-Doppler flowmetry was used to verify ischemia and reperfusion.
-
Dosing: Mdivi-1 was administered at a dose of 3 mg/kg. The route of administration was not specified in the available abstract.
-
Endpoint Analysis: 24 hours after the onset of ischemia, infarct volume was calculated based on histomorphometric data from consecutive brain sections stained with cresyl violet.
P110 in a Rat Model of Myocardial Ischemia/Reperfusion
-
Animal Model: An in vivo model of myocardial infarction was used in rats.
-
Surgical Procedure: The specific surgical procedure for inducing myocardial ischemia/reperfusion was not detailed in the provided abstract.
-
Dosing: P110 was administered via intraperitoneal injection at a dose of 0.5 mg/kg at the onset of reperfusion.
-
Endpoint Analysis: Three weeks after the ischemic injury, cardiac fractional shortening was assessed. Mitochondrial oxygen consumption and H2O2 uncoupling were also measured. Infarct size was determined, though the specific method was not detailed in the abstract.
Drpitor1a in a Mouse Xenograft Model of Lung Cancer
-
Animal Model: A mouse xenograft model was established using lung cancer cells.
-
Procedure: The specific details of tumor cell implantation and animal strain were not available in the abstract.
-
Dosing: The exact dosing regimen for Drpitor1a was not specified.
-
Endpoint Analysis: Tumor growth was monitored and suppressed in the Drpitor1a-treated group.[2]
In Vitro Profile of this compound
While in vivo data is lacking, this compound has been characterized through a series of in vitro experiments. These studies demonstrate its direct interaction with human Drp1 and its cytoprotective effects in cell-based models.
| Assay Type | Key Findings for this compound |
| Binding Assays | Directly binds to the GTPase site of human Drp1. |
| Enzymatic Assays | Inhibits the GTPase activity of human Drp1. |
| Cell-Based Assays | Protects against simulated ischemia-reperfusion injury in cell line models. Reduces doxorubicin-induced cytotoxicity in human iPSC-derived cardiomyocytes. |
Discussion and Future Directions
The available evidence positions Mdivi-1, P110, and Drpitor1a as Drp1 inhibitors with demonstrated in vivo efficacy in various disease models. Mdivi-1, the most studied of the three, has shown neuroprotective effects in stroke models. P110 has shown promise in cardiac protection, and the newer compound, Drpitor1a, exhibits potential in both oncology and cardiovascular applications.
This compound stands out as a novel, direct inhibitor of human Drp1 with promising cytoprotective effects in vitro. However, the current lack of published in vivo data makes it difficult to directly compare its efficacy with the other compounds in a preclinical setting. The transition from in vitro promise to in vivo efficacy is a critical step in drug development. Therefore, future research should prioritize the evaluation of this compound in relevant animal models of disease. Key areas to investigate would include its pharmacokinetic profile, tolerability, and efficacy in models of neurodegeneration, cardiovascular disease, and cancer, where Drp1 inhibition has shown the most promise. Such studies will be crucial in determining whether this compound can translate its in vitro potency into tangible therapeutic benefits. Researchers are encouraged to build upon the foundational in vitro work to explore the in vivo potential of this novel inhibitor.
References
Safety Operating Guide
Personal protective equipment for handling DRP1i27
This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling DRP1i27. The information is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS), which should be consulted prior to any handling or use of this compound.
Immediate Safety and Handling Precautions
This compound is a potent inhibitor of human dynamin-related protein 1 (Drp1) intended for research use only.[1][2][3] Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) in the initial search, standard laboratory safety practices for handling potent, biologically active small molecules are strongly recommended. The following guidelines are based on general best practices and information from suppliers.
Personal Protective Equipment (PPE):
Given that this compound is a bioactive chemical, appropriate PPE is mandatory to prevent exposure. The following table outlines the recommended PPE for various handling activities, based on general laboratory safety standards for hazardous chemicals.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | Chemotherapy-rated gloves (meeting ASTM D6978 standard).[4] If packaging is compromised, consider respiratory protection (e.g., elastomeric half-mask with appropriate cartridges).[4] |
| Weighing & Aliquoting (Solid Form) | Double chemotherapy-rated gloves, protective gown (impermeable, long-sleeved, back-closing), safety glasses or goggles, and a hair cover.[4] All handling of the solid compound should be performed in a certified chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation & Handling | Double chemotherapy-rated gloves, protective gown, and safety glasses or goggles.[4] All work should be conducted in a chemical fume hood. |
| Spill Cleanup | Spill kit appropriate for chemical spills, including absorbent materials, two pairs of chemotherapy-rated gloves, a gown, and respiratory and eye protection.[4] |
Operational and Disposal Plans
Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.
Storage and Stability:
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Not specified | Sealed container, protected from moisture and light.[1][2] |
| In Solvent | -80°C | Up to 6 months | Sealed container, protected from moisture and light.[1][2] |
| -20°C | Up to 1 month | Sealed container, protected from moisture and light.[1][2] |
Disposal:
Specific disposal guidelines for this compound were not available in the initial search. All waste materials, including empty vials, contaminated PPE, and unused solutions, should be treated as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Experimental Protocols and Data
This compound acts by inhibiting the GTPase activity of Drp1, which is a key regulator of mitochondrial fission.[5][6] This inhibition prevents the division of mitochondria, leading to a more fused mitochondrial network.[6][7]
Quantitative Data Summary:
| Parameter | Value | Assay Method |
| Binding Affinity (KD) | 190 µM | Microscale Thermophoresis (MST)[1][2] |
| Binding Affinity | 286 µM | Surface Plasmon Resonance (SPR)[1][2] |
| Effective Concentration | 0-50 µM | For inhibiting Drp1 GTPase activity and increasing mitochondrial networks in cell culture.[1][2] |
Key Experimental Methodologies
1. Stock Solution Preparation (In Vitro): this compound is soluble in DMSO.[1][2] For cell culture experiments, prepare a concentrated stock solution in newly opened, anhydrous DMSO. Ultrasonic treatment may be necessary to fully dissolve the compound.[1][2] Note that hygroscopic DMSO can negatively impact solubility.[1][2]
2. In Vivo Formulation Protocol: For a 1 mL final volume of a clear solution suitable for in vivo use (≥ 2.5 mg/mL), the following protocol can be employed[1]:
-
Start with 100 µL of a 25.0 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL.
3. Assessing Mitochondrial Morphology: To evaluate the effect of this compound on mitochondrial dynamics, cells (e.g., human or mouse fibroblasts) are treated with the compound.[5]
-
Culture cells on coverslips suitable for imaging.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Fix the cells and stain with a mitochondria-specific dye (e.g., MitoTracker) or through immunofluorescence using an antibody against a mitochondrial protein.
-
Acquire images using fluorescence microscopy and quantify the mitochondrial morphology, categorizing cells as having fragmented, intermediate, or elongated/fused mitochondria.
Visualized Workflows and Pathways
To clarify the experimental and mechanistic logic, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
